Glidobactin C
Description
Properties
CAS No. |
108351-52-6 |
|---|---|
Molecular Formula |
C29H48N4O6 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]tetradeca-2,4-dienamide |
InChI |
InChI=1S/C29H48N4O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(37)33-27(22(3)34)29(39)32-24-20-23(35)18-19-30-25(36)17-16-21(2)31-28(24)38/h12-17,21-24,27,34-35H,4-11,18-20H2,1-3H3,(H,30,36)(H,31,38)(H,32,39)(H,33,37)/b13-12+,15-14+,17-16-/t21-,22+,23-,24-,27-/m0/s1 |
InChI Key |
UHXDSKADPILIPT-OHIHYABUSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)C)O |
Canonical SMILES |
CCCCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O |
Synonyms |
glidobactin C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Glidobactin C from Polyangium brachysporum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin C, a potent member of the glidobactin family of lipopeptide antibiotics, has garnered significant interest within the scientific community for its notable antifungal and antitumor properties. First isolated from the gliding bacterium Polyangium brachysporum (now reclassified as Schlegelella brevitalea), this natural product exhibits a unique chemical architecture and a compelling mechanism of action as a proteasome inhibitor. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of the biosynthetic and experimental workflows.
Discovery and Production
This compound was first reported as a novel antitumor antibiotic isolated from the cultured broth of Polyangium brachysporum sp. nov. No. K481-B101.[1] The glidobactins, including A, B, and C, are characterized by a common cyclic tripeptide nucleus with distinct α,β,γ,δ-unsaturated fatty acid side chains.[1][2]
Fermentation Protocol for Polyangium brachysporum
The production of this compound is achieved through submerged fermentation of Polyangium brachysporum. While initial production yielded a mixture of glidobactins, subsequent optimization has shown that the addition of oleic acid-rich oils can selectively enhance the production of this compound.
Seed Culture:
-
Medium: 2.0% glucose, 1.0% soluble starch, 0.5% Pharmamedia, 0.5% yeast extract, and 0.2% CaCO₃ (pH 7.2 before sterilization).
-
Inoculation: A loopful of a slant culture of P. brachysporum is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of the seed medium.
-
Incubation: The flask is incubated at 30°C for 3 days on a rotary shaker (200 rpm).
Production Culture:
-
Medium: 4.0% glucose, 2.0% soluble starch, 1.0% Pharmamedia, 1.0% yeast extract, 0.2% CaCO₃, and 0.05% Adekanol LG-109 (antifoaming agent), adjusted to pH 7.2.
-
Inoculation: The seed culture (5 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of the production medium.
-
Incubation: The production culture is incubated at 30°C for 5 days on a rotary shaker (200 rpm).
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.
Extraction
-
The cultured broth (10 liters) is centrifuged at 3,000 rpm for 10 minutes to separate the mycelium and supernatant.
-
The supernatant is extracted twice with 5 liters of n-butanol.
-
The mycelial cake is extracted with 2 liters of 80% aqueous acetone.
-
The acetone extract is concentrated in vacuo to remove acetone and then extracted twice with 1 liter of n-butanol.
-
All n-butanol extracts are combined, washed with water, and concentrated to a brown oil (approximately 15 g).
Chromatographic Purification
-
Silica Gel Chromatography: The crude extract is applied to a silica gel column (Wako-gel C-200, 300 g) and eluted with a stepwise gradient of chloroform and methanol. The active fractions are collected.
-
Sephadex LH-20 Chromatography: The active fractions are further purified on a Sephadex LH-20 column eluted with methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC on a C18 column with a mobile phase of acetonitrile-water.
Structure Elucidation and Physicochemical Properties
The structure of this compound was determined through a combination of spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR), and chemical degradation studies.[2]
Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless needles |
| Molecular Formula | C₂₉H₄₈N₄O₆ |
| Molecular Weight | 548.7 g/mol |
| UV λmax (MeOH) | 263 nm |
| Solubility | Soluble in methanol, ethanol, acetone; Insoluble in water, n-hexane |
| Optical Rotation [α]D²⁵ | -84° (c 0.5, MeOH) |
Spectroscopic Data for this compound
¹H and ¹³C NMR Data (in CD₃OD):
| Position | ¹³C (δ) | ¹H (δ, J in Hz) |
| Fatty Acid Moiety | ||
| 1' | 168.5 | - |
| 2' | 122.1 | 5.85 (d, 15.0) |
| 3' | 145.8 | 7.28 (dd, 15.0, 10.0) |
| 4' | 129.5 | 6.20 (dd, 15.0, 10.0) |
| 5' | 143.2 | 6.55 (m) |
| 6'-13' | 29.8-33.0 | 1.2-1.4 (m) |
| 14' | 14.5 | 0.90 (t, 7.0) |
| Threonine | ||
| 1 | 172.1 | - |
| 2 | 60.2 | 4.35 (d, 3.0) |
| 3 | 68.1 | 4.20 (dq, 6.5, 3.0) |
| 4 | 20.1 | 1.25 (d, 6.5) |
| 4-Amino-2-pentenoic acid | ||
| 5 | 167.8 | - |
| 6 | 125.1 | 5.95 (dd, 15.5, 1.5) |
| 7 | 145.2 | 6.90 (dd, 15.5, 5.0) |
| 8 | 52.5 | 4.60 (m) |
| 9 | 20.5 | 1.40 (d, 7.0) |
| 4-Hydroxylysine | ||
| 10 | 174.5 | - |
| 11 | 55.8 | 4.45 (t, 8.0) |
| 12 | 30.1 | 1.80 (m), 1.95 (m) |
| 13 | 68.8 | 3.70 (m) |
| 14 | 40.5 | 3.10 (m) |
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic machinery encoded by the glb gene cluster.
The biosynthesis initiates with the activation of L-threonine by the NRPS module GlbF. Concurrently, L-lysine is hydroxylated to erythro-4-hydroxy-L-lysine. The growing peptide chain is assembled on the NRPS/PKS backbone, incorporating 4-amino-2-pentenoic acid. The final cyclization and release of the peptide core is followed by the N-acylation with a C14 fatty acid derivative, which for this compound is (2E,4E)-tetradecadienoic acid, derived from oleic acid.
Experimental Workflows
The overall process from fermentation to pure this compound can be visualized as a sequential workflow.
Conclusion
This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound from Polyangium brachysporum. The detailed protocols for fermentation and purification, along with the tabulated quantitative data and visual workflows, offer a valuable resource for researchers in natural product chemistry, microbiology, and drug development. The potent biological activity of this compound as a proteasome inhibitor underscores its potential as a lead compound for the development of novel anticancer therapeutics. Further research into the optimization of its production and the synthesis of analogues will be crucial in harnessing the full therapeutic potential of this fascinating natural product.
References
Glidobactin C: A Technical Guide to its Biological Activity and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin C is a potent natural product belonging to the syrbactin class of proteasome inhibitors.[1] Isolated from the gliding bacterium Polyangium brachysporum, it has garnered significant interest within the scientific community for its pronounced antitumor and cytotoxic properties.[2] This technical guide provides an in-depth overview of the biological activity and cytotoxicity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Biological Activity: Potent Proteasome Inhibition
The primary mechanism underlying the biological activity of this compound is the potent and irreversible inhibition of the 20S proteasome, a crucial cellular machinery responsible for protein degradation.[3][4] This inhibition leads to the disruption of cellular homeostasis and the induction of apoptosis in rapidly dividing cancer cells.
Quantitative Inhibitory Activity
This compound exhibits impressive inhibitory activity against both the constitutive proteasome and the immunoproteasome, with a unique co-inhibition profile targeting the β2 and β5 subunits.[1][4] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various proteasome subunits.
| Proteasome Type | Subunit Targeted | IC50 (nM) |
| Human Constitutive Proteasome | Chymotrypsin-like (β5) | 2.9 ± 2.2 |
| Trypsin-like (β2) | 2.4 ± 2.8 | |
| Human Immunoproteasome | Chymotrypsin-like (β5i) | 7.1 ± 5.3 |
| Trypsin-like (β2i) | 2.5 ± 2.0 |
Table 1: In vitro inhibitory activity of this compound against human constitutive and immunoproteasome subunits. Data sourced from[5].
Mechanism of Proteasome Inhibition
This compound covalently binds to the active site threonine (Thr1) residue of the proteasome's catalytic β-subunits.[3] This occurs through a Michael-type 1,4-addition reaction involving the α,β-unsaturated moiety of the this compound molecule.[3][4] This irreversible binding effectively blocks the proteolytic activity of the proteasome.
Cytotoxicity Profile
The potent inhibition of the proteasome by this compound translates to significant cytotoxic activity against a range of cancer cell lines.
In Vitro Cytotoxicity
Glidobactins have demonstrated cytotoxicity against various cancer cell types.[5]
| Cell Line | Cancer Type | Noted Cytotoxicity |
| B16 | Melanotic Melanoma | Cytotoxic |
| HCT-116 | Human Colon Cancer | Cytotoxic |
| P388 | Murine Leukemia | Potent in vivo antitumoral activity |
Table 2: Summary of cancer cell lines susceptible to the cytotoxic effects of glidobactins. Data sourced from[2][5].
Signaling Pathways to Apoptosis
The accumulation of ubiquitinated proteins due to proteasome inhibition triggers a cascade of cellular events culminating in apoptosis (programmed cell death). Key signaling pathways affected include the NF-κB pathway and the activation of caspases.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity and cytotoxicity of this compound.
Proteasome Inhibition Assay
This protocol outlines a method to determine the IC50 of this compound against purified 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
This compound (serial dilutions)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to determine the cytotoxicity of this compound against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-Glo 3/7)
This protocol details the measurement of caspase-3 and -7 activity as an indicator of apoptosis induction by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay Reagent
-
96-well opaque-walled microplates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate.
-
Treat the cells with this compound at various concentrations and for different time points. Include an untreated control.
-
Allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Ubiquitinated Protein Accumulation Assay (Western Blot)
This protocol describes the detection of ubiquitinated protein accumulation in cells treated with this compound via Western blotting.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer containing protease and deubiquitinase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ubiquitin.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in high molecular weight smeared bands indicates the accumulation of polyubiquitinated proteins.
Conclusion
This compound is a highly potent proteasome inhibitor with significant cytotoxic activity against various cancer cell lines. Its well-defined mechanism of action, involving the irreversible inhibition of the 20S proteasome, leads to the accumulation of ubiquitinated proteins, induction of ER stress, and ultimately apoptosis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogs in the field of oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Glidobactin C: A Technical Guide to a Subunit-Specific Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Glidobactin C, a natural product demonstrating potent and specific inhibition of the 20S proteasome. We will explore its mechanism of action, subunit specificity, cellular effects, and the key experimental protocols used for its characterization.
Introduction: The Proteasome as a Therapeutic Target
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein homeostasis. The 26S proteasome, a large multi-subunit complex, is the central protease of this system, degrading ubiquitinated proteins to regulate a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its catalytic core, the 20S proteasome, contains three distinct pairs of active sites located on its β-subunits: β1 (caspase-like or C-L), β2 (trypsin-like or T-L), and β5 (chymotrypsin-like or CT-L).[1][2]
Given their critical role, cancer cells are often more sensitive to proteasome inhibition than normal cells, making the proteasome a validated and valuable therapeutic target in oncology.[2] While several proteasome inhibitors are FDA-approved for treating multiple myeloma, the search continues for new inhibitors with improved specificity, potency, and reduced side effects.[1][2] this compound, a member of the syrbactin class of natural products, has emerged as a promising candidate due to its potent activity and unique co-inhibition profile against specific proteasome subunits.[1]
Mechanism of Action: Covalent and Irreversible Inhibition
This compound belongs to a family of glidobactin-like natural products (GLNPs) that function as irreversible proteasome inhibitors.[3][4] The core structure of these compounds features a 12-membered macrolactam ring containing a reactive α,β-unsaturated carbonyl group.[3][4] This electrophilic moiety is crucial for its inhibitory activity.
The mechanism of inhibition involves a covalent bond formation with the active site of the proteasome.[3][4] Specifically, the hydroxyl group (Oγ) of the N-terminal threonine residue (Thr1) within the β2 and β5 catalytic subunits performs a nucleophilic Michael-type 1,4-addition to the α,β-unsaturated carbonyl system of this compound.[3][5] This reaction forms a stable ether bond, leading to the irreversible inactivation of the catalytic site. Crystal structure analyses of related GLNPs complexed with the yeast 20S proteasome have confirmed this covalent binding mechanism.[3][4] Notably, the caspase-like β1 subunit is not affected by this compound.[3][4]
Figure 1: Mechanism of covalent inhibition by this compound.
Data Presentation: Subunit Specificity and Inhibitory Potency
A key feature of this compound is its unprecedented co-inhibition profile, potently targeting both the chymotrypsin-like (β5) and trypsin-like (β2) subunits of both the constitutive proteasome (CP) and the immunoproteasome (IP) with single-digit nanomolar potency.[1] The immunoproteasome, induced during specific disease processes, has slightly different β-subunits (β1i, β2i, β5i), and selectivity for these subunits can be advantageous.[4] The inhibitory activity is commonly quantified by the half-maximal inhibitory concentration (IC50).
| Proteasome Type | Catalytic Subunit | Activity | This compound IC50 (nM) | Reference |
| Human Constitutive | β5 | Chymotrypsin-like (ChT-L) | 2.9 ± 2.2 | [5] |
| Human Constitutive | β2 | Trypsin-like (T-L) | 2.4 ± 2.8 | [5] |
| Human Constitutive | β1 | Caspase-like (C-L) | No inhibition | [3][4] |
| Human Immunoproteasome | β5i | Chymotrypsin-like (ChT-L) | 7.1 ± 5.3 | [5] |
| Human Immunoproteasome | β2i | Trypsin-like (T-L) | 2.5 ± 2.0 | [5] |
| Human Immunoproteasome | β1i | Caspase-like (C-L) | No inhibition | [3][4] |
Table 1: Inhibitory potency (IC50) of this compound against human constitutive and immunoproteasome subunits.
Cellular Effects and Signaling Pathways
The cell-permeable nature of this compound allows it to effectively inhibit proteasome activity within live cells.[1][6] This inhibition disrupts cellular protein degradation, leading to several downstream consequences. A primary effect is the accumulation of poly-ubiquitinated proteins, which are the natural substrates of the proteasome.[1][7]
Furthermore, the inhibition of proteasome activity leads to the stabilization and accumulation of key regulatory proteins, such as the tumor suppressor protein p53.[7] The buildup of p53 can trigger programmed cell death, or apoptosis.[7] Studies on the syrbactin class of inhibitors have also shown that proteasome inhibition can induce autophagy, a cellular self-degradation process, and activate survival pathways like Akt/PKB, representing a complex cellular response to proteasomic stress.[7] These combined effects contribute to the potent cytotoxic activity of this compound against various cancer cell lines, including breast cancer and melanoma.[1][5][6]
Figure 2: Downstream effects of this compound-mediated proteasome inhibition.
Key Experimental Protocols
Characterizing a novel proteasome inhibitor like this compound involves a combination of biochemical and cell-based assays.
Protocol: Proteasome Subunit-Specific Inhibition Assay
This biochemical assay measures the ability of an inhibitor to block the activity of specific proteasome catalytic subunits using fluorogenic peptide substrates.
-
Reagents:
-
Purified 20S human proteasome (constitutive or immunoproteasome).
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.5.
-
Fluorogenic Substrates:
-
For β5 (ChT-L): Suc-LLVY-AMC
-
For β2 (T-L): Boc-LRR-AMC
-
For β1 (C-L): Z-LLE-AMC
-
-
This compound stock solution in DMSO.
-
96-well black microplates.
-
-
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well containing either the inhibitor dilution or vehicle control (DMSO).
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC). The rate of AMC release is proportional to proteasome activity.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.
-
Protocol: Competitive Activity-Based Probe Profiling
This method is used to identify and characterize proteasome inhibitors from complex mixtures, such as natural product extracts. It relies on the competition between the inhibitor and a chemical probe that covalently binds to the active sites of the proteasome.
-
Reagents:
-
Crude metabolite extract or purified compound (e.g., this compound).
-
Purified 20S proteasome (e.g., from mouse).
-
A fluorescently-tagged, irreversible proteasome probe (e.g., Syringolin-based probe, SylP).
-
SDS-PAGE reagents.
-
-
Methodology:
-
Pre-incubation: Incubate the purified proteasome with the test sample (e.g., this compound or extract fraction) for a set time to allow for binding to the active sites.
-
Probe Labeling: Add the fluorescent probe (e.g., 1 µM SylP) to the mixture and incubate further. The probe will label any proteasome active sites that are not already blocked by the inhibitor.
-
SDS-PAGE Analysis: Quench the reaction and separate the proteins by SDS-PAGE.
-
Visualization: Visualize the gel using a fluorescence scanner. A decrease in the fluorescent signal of the proteasome subunits compared to a no-inhibitor control indicates that the test compound successfully competed with the probe for binding, thus identifying it as a proteasome inhibitor.
-
Activity-Guided Fractionation: For crude extracts, this process is coupled with HPLC fractionation. Each fraction is tested, and active fractions are further purified and re-tested until the pure inhibitor is isolated.[1]
-
Figure 3: Workflow for activity-guided identification of proteasome inhibitors.
Conclusion
This compound is a potent, cell-permeable, and irreversible inhibitor of the 20S proteasome. Its unique mechanism, involving covalent modification of the β2 and β5 subunits in both the constitutive and immunoproteasome, distinguishes it from many other inhibitors. The single-digit nanomolar potency and demonstrated cytotoxic effects against cancer cell lines highlight its potential as a lead compound for the development of novel anticancer therapeutics.[1][6] The detailed experimental protocols provided herein offer a framework for researchers to further investigate this compound and other novel proteasome inhibitors in the fields of chemical biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Syrbactin Structural Analog TIR-199 Blocks Proteasome Activity and Induces Tumor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00111B [pubs.rsc.org]
- 6. Item - Competitive Metabolite Profiling of Natural Products Reveals Subunit Specific Inhibitors of the 20S Proteasome - American Chemical Society - Figshare [acs.figshare.com]
- 7. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Glidobactins: A Technical Guide to the Structural Nuances of Glidobactin A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the structural differences between Glidobactin A, B, and C, a family of potent antitumor antibiotics. This document outlines the core structural features, presents comparative quantitative data, details the experimental methodologies for their characterization, and provides a visual representation of their structural relationships.
Core Structural Framework
Glidobactin A, B, and C are classified as lipopeptide antibiotics. They are distinguished by a common cyclized tripeptide nucleus. This core structure is composed of L-threonine, 4(S)-amino-2(E)-pentenoic acid, and the non-proteinogenic amino acid erythro-4-hydroxy-L-lysine.[1][2] The significant structural diversity among these three compounds arises from variations in the unsaturated fatty acid moiety that is acylated to the peptide core.[1]
Quantitative Structural Data
The key quantitative differences between Glidobactin A, B, and C are summarized in the table below, highlighting the impact of the varying fatty acid side chains on their molecular properties.
| Feature | Glidobactin A | Glidobactin B | Glidobactin C |
| Molecular Formula | C₂₇H₄₄N₄O₆[3][4] | C₂₉H₄₆N₄O₆[4] | C₂₉H₄₈N₄O₆[4][5] |
| Molecular Weight | 520.7 g/mol [5] | 546.7 g/mol [6] | 548.7 g/mol [7] |
| Fatty Acid Side Chain | (2E,4E)-dodecadienoic acid[8][9] | (2E,4E,8E)-tetradeca-2,4,8-trienoyl[6] | (2E,4E)-tetradeca-2,4-dienamide[5] |
Structural Elucidation Methodologies
The structural determination of Glidobactin A, B, and C relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Isolation and Purification Protocol
-
Fermentation: The Glidobactin-producing microorganism, such as Burkholderia sp. or Photorhabdus laumondii, is cultured in a suitable broth medium under optimized conditions to promote the biosynthesis of the target compounds.[9][10]
-
Extraction: The culture broth is harvested, and the supernatant is separated from the microbial cells. The Glidobactins are then extracted from the supernatant using a solvent-solvent extraction method, typically with an organic solvent like ethyl acetate.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This often involves column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual Glidobactin A, B, and C congeners.[4]
NMR Spectroscopy for Structural Analysis
One-dimensional (1D) and two-dimensional (2D) NMR experiments are pivotal for elucidating the precise chemical structure of the Glidobactins.
-
Sample Preparation: A purified sample of each Glidobactin is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) suitable for NMR analysis.
-
1D NMR (¹H and ¹³C):
-
¹H NMR provides information on the number and types of protons, their chemical environment, and their coupling patterns, which helps to identify the amino acid residues and the fatty acid chain.
-
¹³C NMR reveals the number and types of carbon atoms present in the molecule.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, aiding in the assignment of protons within each amino acid and the fatty acid chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, facilitating the assignment of the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different structural fragments, including linking the fatty acid chain to the peptide core.
-
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the exact molecular weight and to gain insights into the structure through fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): ESI (Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) coupled with a high-resolution mass analyzer (e.g., TOF - Time of Flight or Orbitrap) is used to determine the accurate mass of the parent ion, which allows for the unambiguous determination of the molecular formula.[4]
-
Tandem Mass Spectrometry (MS/MS): The parent ions of each Glidobactin are selected and fragmented. The resulting fragmentation pattern provides valuable information about the sequence of amino acids in the peptide core and the structure of the fatty acid side chain.[4] This technique is instrumental in confirming the differences in the acyl chains of Glidobactin A, B, and C.
Visualization of Structural Differences
The following diagram illustrates the core structure of the Glidobactins and highlights the distinct fatty acid side chains of Glidobactin A, B, and C.
Caption: Structural relationship of Glidobactins.
References
- 1. N-Acylation During Glidobactin Biosynthesis by the Tridomain Nonribosomal Peptide Synthetase Module GlbF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic formation of glidobactamine: a peptide nucleus of glidobactins A, B and C, new lipopeptide antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BGC0000997 [mibig.secondarymetabolites.org]
- 4. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glidobactin A | C27H44N4O6 | CID 6439229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Glidobactin B (EVT-1172038) | 108351-51-5 [evitachem.com]
- 7. This compound | C29H48N4O6 | CID 6439167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-acylation during glidobactin biosynthesis by the tridomain nonribosomal peptide synthetase module GlbF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glidobactins A, B and C, new antitumor antibiotics. I. Production, isolation, chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Glidobactin C as a Chemical Probe for Live-Cell Proteasome Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin C (GC) is a potent, naturally derived proteasome inhibitor that serves as an invaluable chemical probe for studying the ubiquitin-proteasome system (UPS) in living cells. As a member of the syrbactin class of natural products, GC covalently and irreversibly binds to the active site N-terminal threonine residues of the catalytic β-subunits within the 20S proteasome.[1] Its high potency and cell permeability make it an excellent tool for investigating the physiological roles of the proteasome and for assessing the efficacy of novel proteasome-targeting therapeutics.
These application notes provide detailed protocols for utilizing this compound in live-cell assays to measure proteasome activity, assess cytotoxicity, and analyze downstream signaling events.
Mechanism of Action
This compound inhibits the proteasome through a covalent modification of the active site. The α,β-unsaturated carbonyl moiety within the 12-membered macrolactam ring of this compound acts as a Michael acceptor. This functional group is susceptible to nucleophilic attack by the γ-hydroxyl group of the N-terminal threonine residues of the proteasome's catalytic β-subunits, leading to the formation of a stable ether bond and irreversible inhibition of proteolytic activity.[1]
Data Presentation: Inhibitory and Cytotoxic Activity
The inhibitory potency of this compound and its analogs against various proteasome subunits and its cytotoxic effects on cancer cell lines are summarized below.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |
| This compound | Constitutive Proteasome (ChT-L) | 2.9 ± 2.2 | BT-549 (Breast) | Not explicitly quantified, but shown to inhibit proliferation |
| Constitutive Proteasome (T-L) | 2.4 ± 2.8 | |||
| Immunoproteasome (ChT-L) | 7.1 ± 5.3 | |||
| Immunoproteasome (T-L) | 2.5 ± 2.0 | |||
| Glidobactin A | Chymotrypsin-like (ChT-L) | 15 | SK-N-SH (Neuroblastoma) | Not explicitly quantified |
| MM1.S (Multiple Myeloma) | 0.004 | |||
| MM1.RL (Multiple Myeloma) | 0.005 |
Data compiled from multiple sources. Note that IC50 values can vary depending on the assay conditions.
Experimental Protocols
Live-Cell Proteasome Activity Assay
This protocol utilizes a cell-permeable fluorescent substrate to measure the chymotrypsin-like activity of the proteasome in live cells treated with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., MCF-7, BT-549)
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
Proteasome substrate (e.g., Suc-LLVY-AMC or a cell-permeable fluorescent probe like Me4BodipyFL-Ahx3Leu3VS)[2]
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 10 µM.
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., MG132 at 10 µM).
-
Incubate the plate for a predetermined time (e.g., 1, 4, or 6 hours) at 37°C and 5% CO₂.
-
Substrate Addition: Prepare the fluorescent proteasome substrate according to the manufacturer's instructions. Add the substrate to each well to the final recommended concentration.
-
Signal Measurement: Immediately begin measuring the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 350/440 nm for AMC-based substrates).[3][4] Take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each concentration of this compound. Normalize the rates to the vehicle control to determine the percent inhibition of proteasome activity.
Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of this compound on cultured cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Absorbance plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well clear plate at an appropriate density for a 48-72 hour incubation period. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.001 µM to 100 µM.
-
Replace the existing medium with the medium containing this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[5][6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Western Blot for Ubiquitinated Proteins and Signaling Molecules
This protocol is for detecting the accumulation of ubiquitinated proteins and analyzing changes in key signaling proteins (p53, phospho-Akt, LC3) following treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
6-well tissue culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ubiquitin, anti-p53, anti-phospho-Akt (Ser473), anti-Akt, anti-LC3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound (e.g., 1-10 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to the loading control. An accumulation of high molecular weight smears with the anti-ubiquitin antibody indicates proteasome inhibition. For LC3, an increase in the lipidated form (LC3-II) suggests autophagy induction.[8]
Signaling Pathways Affected by this compound
Inhibition of the proteasome by this compound leads to the accumulation of proteins that are normally targeted for degradation. This disruption of protein homeostasis triggers several downstream signaling pathways, including the p53 tumor suppressor pathway, the PI3K/Akt survival pathway, and autophagy.
p53 Stabilization and Autophagy Induction: The tumor suppressor protein p53 is a key substrate of the UPS. Proteasome inhibition by this compound prevents p53 degradation, leading to its accumulation.[9] Elevated nuclear p53 can then act as a transcription factor, upregulating genes involved in autophagy, such as DRAM (damage-regulated autophagy modulator).[10] This can initiate the formation of autophagosomes as a cellular stress response.
Akt Activation: The activation of the Akt signaling pathway in response to proteasome inhibitors can be a pro-survival mechanism in some cancer cells.[9] While the exact mechanism can be complex and cell-type dependent, it may be a compensatory response to the cellular stress induced by proteasome inhibition.
Conclusion
This compound is a powerful chemical probe for elucidating the complex roles of the proteasome in live cells. The protocols provided here offer a framework for researchers to investigate its effects on proteasome activity, cell viability, and key signaling pathways. These studies can contribute to a deeper understanding of the UPS and the development of novel therapeutic strategies targeting this critical cellular machinery.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ubiqbio.com [ubiqbio.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. abcam.com [abcam.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. broadpharm.com [broadpharm.com]
- 8. p53-dependent regulation of autophagy protein LC3 supports cancer cell survival under prolonged starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
Application Notes and Protocols: Glidobactin C in Ubiquitin-Proteasome System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of proteins, playing a pivotal role in maintaining protein homeostasis and regulating a myriad of cellular processes. Dysregulation of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention. Glidobactin C, a natural product belonging to the syrbactin class of irreversible proteasome inhibitors, has emerged as a potent tool for studying the UPS.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in UPS research.
This compound exhibits a unique mechanism of action, co-inhibiting the β2 and β5 subunits of both the constitutive proteasome and the immunoproteasome with high potency.[1][2][3] This dual inhibition profile makes it a valuable molecular probe for dissecting the roles of these specific catalytic subunits in various biological contexts. Its cell-permeable nature further enhances its utility for in-cell and in-vivo studies.[1][2][3]
Mechanism of Action
This compound, like other syrbactins, possesses a 12-membered macrolactam ring containing an α,β-unsaturated carbonyl group. This reactive moiety covalently and irreversibly binds to the N-terminal threonine residue of the active sites of the β2 and β5 proteasome subunits. This covalent modification effectively blocks the chymotrypsin-like (β5) and trypsin-like (β2) proteolytic activities of the proteasome.
Mechanism of this compound action on the 20S proteasome.
Quantitative Data
The inhibitory potency of this compound has been quantified against various proteasome subunits and in different cell lines. The following table summarizes key IC50 values.
| Target | Species | Assay Type | IC50 (nM) | Reference |
| Constitutive Proteasome | ||||
| β2 subunit | Human | Enzyme Assay | single-digit nM | [1][2][3] |
| β5 subunit | Human | Enzyme Assay | single-digit nM | [1][2][3] |
| β2 subunit | Mouse | Enzyme Assay | single-digit nM | [1][2][3] |
| β5 subunit | Mouse | Enzyme Assay | single-digit nM | [1][2][3] |
| Immunoproteasome | ||||
| β2i subunit | Human | Enzyme Assay | single-digit nM | [1][2][3] |
| β5i subunit | Human | Enzyme Assay | single-digit nM | [1][2][3] |
| β2i subunit | Mouse | Enzyme Assay | single-digit nM | [1][2][3] |
| β5i subunit | Mouse | Enzyme Assay | single-digit nM | [1][2][3] |
| Cell Lines | ||||
| Human Breast Cancer | Human | Cell Proliferation | Potent activity | [1][2] |
| Fibrosarcoma | Human | Ubiquitin Conjugate Accumulation | Effective | [4] |
Experimental Protocols
In Vitro Proteasome Activity Assay using a Fluorogenic Substrate
This protocol describes the measurement of proteasome activity in the presence of this compound using a fluorogenic peptide substrate specific for the chymotrypsin-like (β5) or trypsin-like (β2) activity.
Materials:
-
Purified 20S proteasome (human or mouse)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
Fluorogenic substrate:
-
For β5 (Chymotrypsin-like): Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
For β2 (Trypsin-like): Z-LLE-AMC (Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin)
-
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.
-
Add 88 µL of Assay Buffer containing the purified 20S proteasome (final concentration ~0.5 nM) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Prepare a 10X stock solution of the fluorogenic substrate in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the 10X substrate solution to each well (final concentration of Suc-LLVY-AMC: 50 µM; Z-LLE-AMC: 100 µM).
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Workflow for in vitro proteasome activity assay.
Cellular Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Human cancer cell line (e.g., breast cancer, fibrosarcoma)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Detection of Ubiquitinated Protein Accumulation by Western Blot
This protocol is used to visualize the accumulation of polyubiquitinated proteins in cells following treatment with this compound.
Materials:
-
Cultured cells
-
This compound
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-Ubiquitin (e.g., P4D1 or FK2 clone)
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 4-15% gradient gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Workflow for detecting ubiquitinated protein accumulation.
Conclusion
This compound is a powerful and specific inhibitor of the proteasome, making it an invaluable tool for researchers studying the ubiquitin-proteasome system. Its unique co-inhibition of the β2 and β5 subunits provides a means to investigate the specific functions of these catalytic activities in cellular health and disease. The protocols outlined in this document provide a starting point for utilizing this compound to explore the intricacies of the UPS and to aid in the development of novel therapeutics targeting this essential cellular pathway.
References
- 1. Competitive Metabolite Profiling of Natural Products Reveals Subunit Specific Inhibitors of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive Metabolite Profiling of Natural Products Reveals Subunit Specific Inhibitors of the 20S Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Glidobactin C In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin C is a member of the glidobactin family of natural products, which are potent proteasome inhibitors.[1] These compounds are recognized as promising candidates for anticancer drug development due to their strong cytotoxic effects on various human cancer cells.[2] The primary mechanism of action for glidobactins involves the irreversible inhibition of the proteasome, a key cellular machinery responsible for protein degradation.[2] Specifically, they target the chymotrypsin-like (β5) and, to a lesser extent, the trypsin-like (β2) subunits of the 20S proteasome.[2] This inhibition disrupts cellular homeostasis, leading to the accumulation of misfolded and regulatory proteins, which in turn can trigger programmed cell death, or apoptosis. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound and presents available data on the activity of the closely related Glidobactin A.
Data Presentation
Due to the limited availability of specific in vitro cytotoxicity data for this compound in publicly accessible literature, the following table summarizes the reported IC50 values for the structurally similar compound, Glidobactin A, against a human cancer cell line. This data is provided as a reference to indicate the potent nanomolar activity characteristic of this compound class.
| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |
| Glidobactin A | Human Pancreatic Cancer Cells | Not Specified | 0.007 | [2] |
Experimental Protocols
The following are detailed protocols for determining the in vitro cytotoxicity of this compound using common and well-established assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Human cancer cell line of choice (e.g., P388, L1210, or others)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is advisable to perform a wide range of concentrations in a preliminary experiment to determine the approximate IC50 value.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
CellTox™ Green Cytotoxicity Assay
This assay utilizes a fluorescent dye that is excluded from viable cells but binds to the DNA of dead cells, providing a direct measure of cytotoxicity.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Human cancer cell line of choice
-
Complete cell culture medium
-
CellTox™ Green Reagent
-
96-well or 384-well opaque-walled plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired volume of the compound dilutions to the wells. Include vehicle and no-cell controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Assay Reagent Addition:
-
Equilibrate the plate and the CellTox™ Green Reagent to room temperature.
-
Add 15 µL of CellTox™ Green Reagent to each well.
-
-
Incubation and Measurement:
-
Shake the plate for 2 minutes on an orbital shaker at room temperature.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence with a microplate reader using an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control from all other wells.
-
Plot the fluorescence intensity against the concentration of this compound to determine the cytotoxic effect.
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
Signaling Pathway
Caption: Apoptosis induction pathway via proteasome inhibition by this compound.
Conclusion
This compound, as a potent proteasome inhibitor, demonstrates significant potential as an anticancer agent. The protocols outlined in this document for MTT and CellTox™ Green assays provide robust and reliable methods for quantifying its cytotoxic effects in vitro. While specific cytotoxicity data for this compound is limited, the data for the closely related Glidobactin A suggests that this class of compounds is highly active in the nanomolar range. The provided diagrams illustrate the practical workflow for assessing cytotoxicity and the underlying molecular mechanism of action, offering a comprehensive resource for researchers in the field of drug discovery and development. Further studies are warranted to establish a detailed profile of this compound's activity across a broad panel of human cancer cell lines.
References
- 1. Glidobactins A, B and C, new antitumor antibiotics. I. Production, isolation, chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glidobactin C in P388 Leukemia Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin C, a novel cyclic tripeptide antibiotic, has demonstrated notable antitumor properties. Isolated from the gliding bacterium Polyangium brachysporum, it belongs to a class of compounds known as proteasome inhibitors. These agents play a crucial role in cancer therapy by disrupting the cellular machinery responsible for protein degradation, leading to apoptosis in malignant cells. This document provides an overview of the application of this compound in in vivo antitumor studies using P388 leukemia mouse models, including available data, experimental considerations, and the underlying mechanism of action.
Data Presentation
Table 1: In Vivo Antitumor Activity of this compound against P388 Leukemia
| Treatment Group | Dose (mg/kg/day) | Administration Route | Treatment Schedule | Median Survival Time (Days) | % Increase in Lifespan (% ILS) |
| Control (Vehicle) | - | - | - | - | |
| This compound | |||||
| This compound | |||||
| This compound | |||||
| Positive Control |
Experimental Protocols
Detailed protocols for the in vivo administration of this compound in P388 leukemia mouse models are not explicitly detailed in available literature. However, a general methodology can be constructed based on standard practices for such studies.
1. P388 Leukemia Mouse Model Establishment
-
Cell Culture: P388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female CDF1 or BDF1 mice are commonly used for the P388 leukemia model.
-
Inoculation: A suspension of P388 cells (typically 1 x 10^6 cells) in a suitable buffer (e.g., phosphate-buffered saline) is injected intraperitoneally (i.p.) into the mice.
2. This compound Administration
-
Drug Preparation: this compound should be dissolved in a sterile, biocompatible vehicle suitable for the chosen administration route. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administration Route: The route of administration (e.g., intraperitoneal, intravenous) should be determined based on the compound's properties and the experimental design.
-
Dosage and Schedule: A dose-escalation study is recommended to determine the optimal therapeutic dose and to assess toxicity. Treatment typically begins 24 hours after tumor cell inoculation and may continue for a specified number of days.
3. Monitoring and Endpoints
-
Observation: Mice should be monitored daily for clinical signs of toxicity and tumor progression (e.g., weight loss, ascites formation, changes in behavior).
-
Survival: The primary endpoint is typically the lifespan of the treated mice compared to the control group. The date of death for each mouse is recorded.
-
Data Analysis: The antitumor effect is often expressed as the percentage increase in lifespan (% ILS), calculated as: [% ILS = (T-C)/C x 100], where T is the median survival time of the treated group and C is the median survival time of the control group.
Mechanism of Action: Proteasome Inhibition
This compound exerts its antitumor effects through the inhibition of the proteasome, a multi-protein complex responsible for the degradation of ubiquitinated proteins. This inhibition disrupts several cellular processes critical for cancer cell survival and proliferation.
Signaling Pathway
A key pathway affected by proteasome inhibition is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In many cancers, NF-κB is constitutively active, promoting the transcription of genes involved in cell survival, proliferation, and inflammation.
-
Normal State: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.
-
Activation: Upon receiving a signal, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome.
-
Nuclear Translocation: The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of target genes.
-
This compound Action: By inhibiting the proteasome, this compound prevents the degradation of IκB. This leads to the accumulation of IκB in the cytoplasm, which continues to sequester NF-κB, thereby blocking its pro-survival signaling.
Visualizations
Caption: Experimental workflow for in vivo studies.
Caption: Inhibition of the NF-κB signaling pathway.
References
Application Notes and Protocols for the Heterologous Expression of the Glidobactin C Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the Glidobactin C biosynthetic gene cluster (BGC). Glidobactins are a family of potent proteasome inhibitors with significant potential as anticancer agents. Heterologous expression of the BGC in a genetically tractable host allows for a more controlled and potentially higher-yield production of these valuable compounds, overcoming the limitations of native producers.
Introduction to this compound Biosynthesis
This compound is a natural product synthesized by a multi-enzyme complex encoded by the glb biosynthetic gene cluster. This cluster has been identified in bacteria such as Burkholderia species. The biosynthesis of the glidobactin core structure is carried out by a mixed Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. The key components of the Glidobactin BGC from Burkholderia include several genes whose putative functions have been identified. A homologous, albeit smaller, gene cluster is also found in Photorhabdus laumondii.
The core structure of glidobactins consists of a 12-membered macrolactam ring. The chemical diversity among different glidobactins arises from variations in the fatty acid side chain attached to the core structure.
Data Presentation
While precise quantitative data for the heterologous production of this compound is not extensively reported in the literature, studies on the closely related Glidobactin A have demonstrated the feasibility of enhancing production through genetic engineering. One study reported a tenfold increase in Glidobactin A yield by exchanging the native promoter in the BGC with a stronger, inducible promoter in a heterologous E. coli host[1]. Another study on a range of glidobactin-like natural products (GLNPs) in a promoter-swapped Photorhabdus laumondii strain provided a relative quantification of the produced compounds, with Glidobactin A production being the benchmark[2].
| Compound | Producer Strain Engineering | Heterologous Host | Reported Yield |
| Glidobactin A | Promoter Exchange | Escherichia coli | Tenfold increase (absolute yield not specified)[1] |
| Glidobactin-like Natural Products | Promoter Exchange with PBAD | Photorhabdus laumondii (native host engineering) | Relative production levels reported, with Glidobactin A as 100%[2] |
| Glidobactin A | Heterologous expression of Photorhabdus BGC | Pseudomonas putida | Successful production confirmed, but yield not quantified[3] |
Signaling Pathways and Biosynthetic Logic
The biosynthesis of this compound follows a defined enzymatic assembly line. The diagram below illustrates the proposed biosynthetic pathway leading to the formation of the glidobactin core structure.
References
- 1. Heterologous production of glidobactins/luminmycins in Escherichia coli Nissle containing the glidobactin biosynthetic gene cluster from Burkholderia DSM7029 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
Application Notes & Protocols: Design and Synthesis of Novel Glidobactin C Derivatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of novel Glidobactin C derivatives as potent proteasome inhibitors for cancer research. This compound, a member of the syrbactin family of natural products, demonstrates significant cytotoxic activity against various cancer cell lines by targeting the 20S proteasome.[1] This document outlines the rationale for derivatization, key structure-activity relationships (SAR), and detailed protocols for synthesis and biological evaluation.
Introduction and Rationale
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cell cycle regulation, apoptosis, and signal transduction.[2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Proteasome inhibitors can disrupt cancer cell homeostasis, leading to cell cycle arrest and apoptosis.[2]
Glidobactins are natural product proteasome inhibitors produced by the bacterium Polyangium brachysporum.[1] this compound, in particular, exhibits potent inhibitory activity against both the constitutive and immunoproteasome at nanomolar concentrations.[1] The core structure of this compound features a 12-membered macrocyclic tripeptide with an α,β-unsaturated carbonyl moiety, which is crucial for its mechanism of action. This reactive group engages in a Michael-type 1,4-addition with the N-terminal threonine residue of the proteasome's active sites, leading to irreversible inhibition.[2][3]
The design of novel this compound derivatives is aimed at improving upon the natural product's pharmacological properties, such as:
-
Enhanced potency and selectivity for cancer-specific proteasome subunits.
-
Improved cell permeability and bioavailability.
-
Reduced off-target effects and toxicity.
-
Overcoming mechanisms of drug resistance.
Key modifications focus on the lipophilic fatty acid side chain, as its length and degree of unsaturation are known to be critical for bioactivity.[3][4]
Design and Synthesis Workflow
The development of novel this compound derivatives follows a structured workflow from initial design to in vivo evaluation. This process is iterative, with data from biological testing informing the design of next-generation compounds.
Caption: Workflow for Novel this compound Derivative Development.
Data Presentation: Biological Activity of Glidobactin Analogs
The following table summarizes the inhibitory activities of this compound and related natural analogs against the chymotrypsin-like (ChT-L) and trypsin-like (T-L) activities of the human and yeast proteasome. This data highlights the potent nature of these compounds and provides a benchmark for novel derivatives.
| Compound | Proteasome Source | Target Site | IC50 (nM) | Reference |
| This compound | Human Constitutive | ChT-L | 2.9 ± 2.2 | [1] |
| Human Constitutive | T-L | 2.4 ± 2.8 | [1] | |
| Human Immunoproteasome | ChT-L | 7.1 ± 5.3 | [1] | |
| Human Immunoproteasome | T-L | 2.5 ± 2.0 | [1] | |
| Glidobactin A | Yeast | ChT-L | 19 | [3] |
| Cepafungin I | Yeast | ChT-L | 4 | [1][3] |
| Yeast | T-L | 24 | [1] | |
| Analog 3 | Yeast | ChT-L | 27 | [3] |
| Analog 4 | Yeast | ChT-L | 73 | [3] |
| Analog 5 | Yeast | ChT-L | 107 | [3] |
Note: Analogs 3, 4, and 5 are glidobactin-like natural products with varying aliphatic tails, demonstrating the importance of this moiety for potency.[3]
Signaling Pathways
Inhibition of the proteasome by this compound derivatives leads to the accumulation of regulatory proteins, triggering downstream signaling cascades that culminate in cancer cell death. Key affected pathways include the NF-κB and p53 signaling pathways, leading to cell cycle arrest and apoptosis.
Caption: Proteasome Inhibition Signaling Pathways in Cancer Cells.
Experimental Protocols
Disclaimer: This is a representative protocol based on established principles of solid-phase peptide synthesis (SPPS) and macrolactamization. Specific reaction conditions, protecting groups, and purification methods must be optimized for each target derivative.
Objective: To synthesize a novel this compound derivative with a modified fatty acid side chain.
Key Steps:
-
Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:
-
The linear peptide backbone (Threonine - 4-amino-2-pentenoic acid - 4-hydroxy-lysine) is assembled on a solid support resin (e.g., 2-chlorotrityl chloride resin).
-
Fmoc-protected amino acids are sequentially coupled using standard coupling reagents like HATU or HBTU in the presence of a base such as DIPEA.
-
The N-terminal Fmoc group is removed with piperidine in DMF between each coupling step.
-
-
Acylation with a Novel Fatty Acid:
-
Following the assembly of the tripeptide, the N-terminal threonine is acylated with the desired novel unsaturated fatty acid (e.g., a custom-synthesized dodecadienoic acid analog). This is typically performed while the peptide is still attached to the resin.
-
-
Cleavage from the Resin:
-
The fully assembled, side-chain protected linear peptide is cleaved from the resin using a mild acidic cocktail (e.g., trifluoroacetic acid in dichloromethane).
-
-
Macrolactamization (Ring Closure):
-
The linear peptide is cyclized in solution under high dilution to favor intramolecular reaction.
-
A peptide coupling reagent (e.g., DPPA, HATU) is used to form the amide bond between the C-terminal carboxyl group and the ε-amino group of the hydroxy-lysine residue. This is a critical and often low-yielding step.
-
-
Deprotection and Purification:
-
All remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).
-
The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The final product's identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Objective: To determine the IC50 value of a novel this compound derivative against the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S human proteasome
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Novel this compound derivative (test compound)
-
Known proteasome inhibitor (positive control, e.g., Bortezomib)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 350/440 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
Assay Setup: To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
Add Inhibitors: Add 10 µL of the diluted test compound or controls to respective wells. Include wells with DMSO only as a vehicle control.
-
Add Proteasome: Add 20 µL of diluted 20S proteasome to all wells. Mix gently and incubate for 15 minutes at 37°C to allow the inhibitor to bind.
-
Initiate Reaction: Add 20 µL of the fluorogenic substrate (Suc-LLVY-AMC) to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin kinetic reading of fluorescence intensity at an excitation of 350 nm and an emission of 440 nm. Take readings every 2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Objective: To assess the cytotoxicity of a novel this compound derivative against a cancer cell line (e.g., HCT-116).
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete culture medium
-
Novel this compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plate
-
Microplate spectrophotometer (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the novel this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (untreated control) and vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
References
- 1. Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00111B [pubs.rsc.org]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorogenic Peptide Substrate Assay for Glidobactin C Proteasome Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[1] The 26S proteasome, the central protease of this system, is a multi-catalytic complex responsible for the degradation of ubiquitinated proteins.[2] Its catalytic core, the 20S proteasome, possesses three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), mediated by the β5, β2, and β1 subunits, respectively.[3][4] Dysregulation of the UPS is implicated in various diseases, including cancer, making the proteasome an attractive therapeutic target.[5]
Glidobactin C is a natural product that has been identified as a potent proteasome inhibitor.[6][7] It belongs to the syrbactin class of inhibitors, which are known to covalently modify the N-terminal threonine residue of the proteasome's active sites.[8][9] This application note provides a detailed protocol for a fluorogenic peptide substrate assay to determine the inhibitory activity of this compound on the constitutive and immunoproteasome.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the proteasome's enzymatic activity by 50%. The following table summarizes the reported IC50 values for this compound against various proteasome subunits.
| Proteasome Type | Subunit | Fluorogenic Substrate | This compound IC50 (nM) |
| Constitutive Proteasome (CP) | β5 (Chymotrypsin-like) | Suc-LLVY-AMC | 2.9 ± 2.2[6] |
| β2 (Trypsin-like) | Boc-LRR-AMC | 2.4 ± 2.8[6] | |
| β1 (Caspase-like) | Z-LLE-AMC | > 1000 | |
| Immunoproteasome (IP) | β5i (LMP7, Chymotrypsin-like) | Suc-LLVY-AMC | 7.1 ± 5.3[6] |
| β2i (MECL1, Trypsin-like) | Boc-LRR-AMC | 2.5 ± 2.0[6] | |
| β1i (LMP2, Caspase-like) | Z-LLE-AMC | > 1000 |
Suc-LLVY-AMC: Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin Boc-LRR-AMC: Boc-Leu-Arg-Arg-7-Amino-4-methylcoumarin Z-LLE-AMC: Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin
Signaling Pathway
Proteasome inhibition by compounds like this compound disrupts the degradation of key regulatory proteins, leading to the activation or stabilization of various signaling pathways. A notable consequence is the accumulation of the tumor suppressor protein p53, which can trigger apoptosis.[10] Additionally, proteasome inhibition has been shown to promote the activation of the pro-survival kinase Akt/PKB through phosphorylation.[10]
Caption: this compound-mediated proteasome inhibition leads to downstream cellular effects.
Experimental Protocols
This section outlines the protocol for determining the IC50 of this compound against the chymotrypsin-like and trypsin-like activities of the 20S proteasome using a fluorogenic peptide substrate assay.
Materials and Reagents
-
Purified 20S constitutive proteasome (human or other mammalian source)
-
Purified 20S immunoproteasome (human or other mammalian source)
-
This compound (stock solution in DMSO)
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.035% SDS
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Experimental Workflow
Caption: Workflow for the fluorogenic peptide substrate assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in DMSO. Then, dilute these stocks into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare working solutions of the fluorogenic substrates (Suc-LLVY-AMC and Boc-LRR-AMC) in DMSO. A typical stock concentration is 10 mM.
-
Dilute the purified 20S proteasome in assay buffer to the desired final concentration (e.g., 0.5 nM).
-
-
Assay Setup:
-
Add assay buffer to the wells of a black 96-well plate.
-
Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add the diluted 20S proteasome to all wells except the no-enzyme control. The final volume should be uniform across all wells (e.g., 90 µL).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow this compound to interact with the proteasome.
-
-
Initiation of Reaction and Measurement:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or near its Km value (e.g., 10-20 µM). The final volume should now be 100 µL.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence over time) for each concentration of this compound.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity.
-
Plot the percentage of proteasome activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive guide for assessing the inhibitory potency of this compound against the constitutive and immunoproteasome using a fluorogenic peptide substrate assay. The provided protocols and data serve as a valuable resource for researchers in drug discovery and chemical biology investigating the mechanism and efficacy of proteasome inhibitors. The visualization of the experimental workflow and the associated signaling pathway offers a clear understanding of the experimental design and the biological context of this compound's action.
References
- 1. p53 attenuates AKT signaling by modulating membrane phospholipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Syrbactin-class dual constitutive- and immuno-proteasome inhibitor TIR-199 impedes myeloma-mediated bone degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ubpbio.com [ubpbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An assay for 26S proteasome activity based on fluorescence anisotropy measurements of dye-labeled protein substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Glidobactin C Production from Schlegelella brevitalea (formerly Polyangium brachysporum)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the fermentation yield of Glidobactin C from Schlegelella brevitalea strain DSM 7029 (also known as K481-B101 or ATCC 53080).
Frequently Asked Questions (FAQs)
Q1: What is the correct nomenclature for the producing organism?
A1: The bacterial strain K481-B101 (DSM 7029), originally identified as Polyangium brachysporum, has been reclassified based on 16S rRNA gene sequence analysis. The current and correct name for this species is Schlegelella brevitalea .[1] It is important to use this updated nomenclature in research and publications.
Q2: What is the fundamental principle for increasing this compound yield?
A2: this compound is a lipopeptide, a hybrid molecule synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) and a Polyketide Synthase (PKS) system.[2] The glidobactins (A, B, and C) share a common cyclic tripeptide core but differ in their fatty acid side chains.[3] this compound specifically contains an oleic acid-derived side chain. Therefore, the key strategy for enhancing its yield is through precursor-directed biosynthesis , by supplementing the fermentation medium with oleic acid or oils rich in oleic acid.[4]
Q3: What is the biosynthetic pathway for this compound?
A3: The biosynthesis of this compound is governed by the glb gene cluster. The process is initiated by the NRPS module GlbF, which incorporates the first amino acid, L-threonine. A hybrid NRPS-PKS enzyme, GlbC, then sequentially adds L-alanine and a malonyl-CoA-derived unit. The oleic acid-derived fatty acid chain is attached to the N-terminus of the peptide. The final molecule is then cyclized and released. The gene glbA is believed to act as a regulator of the biosynthetic cluster.
Caption: Simplified biosynthetic pathway of this compound.
Troubleshooting Guide
Problem 1: Low or No Production of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Medium Composition | Ensure your baseline medium provides essential nutrients. A common medium for this strain is CY-Agar (DSMZ Medium 67).[2][5] For liquid culture, omit the agar. For enhancing this compound, supplement the medium with an oleic acid source. |
| Ineffective Precursor Supplementation | The timing and concentration of oleic acid (or an oleic acid-rich oil like olive oil) are critical. Add the supplement at the beginning of the fermentation. A concentration of 3% (v/v) for oils has been shown to be effective for related glidobactins.[4] |
| Incorrect Fermentation Parameters | S. brevitalea has an optimal growth temperature range of 25-42°C and a pH range of 5.0-10.0.[1] Start with parameters around 28-30°C and a pH of 7.2. Ensure adequate aeration and agitation, as oxygen is crucial for secondary metabolite production in related bacteria.[6] |
| Poor Inoculum Quality | Use a healthy, actively growing seed culture. A multi-stage inoculum development (e.g., from agar slant to shake flask, then to a larger seed fermentor) ensures a robust and viable cell population for the production phase. |
Problem 2: Inconsistent Batch-to-Batch Yield
| Possible Cause | Troubleshooting Step |
| Variability in Seed Culture | Standardize your inoculum development protocol. Ensure the age, cell density, and physiological state of the seed culture are consistent before inoculating the production fermentor. |
| Inconsistent Nutrient Availability | Prepare media components from fresh, high-quality stock solutions. If using complex components like yeast extract or casitone, be aware of lot-to-lot variability. |
| Precursor Degradation or Toxicity | Ensure the oleic acid or oil supplement is properly sterilized and emulsified. High concentrations of free fatty acids can sometimes be inhibitory. Consider a fed-batch strategy for the precursor. |
Problem 3: Glidobactin A or B are the Predominant Products
| Possible Cause | Troubleshooting Step |
| Incorrect Fatty Acid Precursor | The fatty acid pool in your medium is favoring the synthesis of other glidobactins. Glidobactin A is derived from palmitoleic acid and Glidobactin B from linoleic acid.[4] |
| Insufficient Oleic Acid Supplementation | Increase the relative concentration of oleic acid in the medium. Using pure oleic acid or high-oleic olive oil will selectively push the biosynthesis towards this compound. |
Quantitative Data on Yield Improvement
While specific yields for this compound are not extensively detailed in publicly available literature, the following table provides an illustrative example based on the known qualitative improvements from oleic acid supplementation. Researchers should generate their own quantitative data through HPLC analysis.
| Medium Condition | Supplement | Concentration | Illustrative this compound Titer (mg/L) | Fold Increase (Illustrative) |
| Baseline | None | - | 15 | 1.0x |
| Optimized | Olive Oil | 3% (v/v) | 75 | 5.0x |
| Optimized | Oleic Acid | 0.5% (v/v) | 90 | 6.0x |
| Optimized | Tween 80 (Oleate source) | 1% (v/v) | 65 | 4.3x |
Note: The data in this table is for illustrative purposes to demonstrate the expected trend and should not be considered as experimentally verified results.
Experimental Protocols
Protocol 1: Inoculum Development
This protocol describes a two-stage inoculum development process.
Caption: Workflow for a two-stage inoculum development.
Protocol 2: Production Fermentation
1. Medium Preparation:
-
Baseline Production Medium (Modified CY Medium):
-
Precursor Supplementation: Prepare a sterile stock of high-oleic olive oil or a solution of sodium oleate.
2. Fermentation:
-
Add 9.0 L of Production Medium to a 15 L sterilized fermentor.
-
Aseptically add the sterile oleic acid source to the desired final concentration (e.g., 3% v/v for olive oil).
-
Inoculate with 1.0 L of the actively growing seed culture from Protocol 1 (10% v/v).
-
Fermentation Parameters:
-
Temperature: 28°C
-
pH: Control at 7.2 using sterile 1M NaOH and 1M H₂SO₄.
-
Agitation: Start at 200 rpm and increase as needed to maintain dissolved oxygen levels.
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute).
-
-
Run the fermentation for 144-168 hours.
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor cell growth (OD₆₀₀), pH, substrate consumption, and this compound production (via HPLC).
Protocol 3: this compound Extraction and Analysis
-
Centrifuge the fermentation broth to separate the supernatant and cell mass. Glidobactins may be found in both, so both should be analyzed.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Extract the cell pellet by resuspending in methanol or acetone, sonicating, and then centrifuging to collect the solvent phase.
-
Combine the organic extracts, dry under reduced pressure (e.g., rotary evaporator).
-
Resuspend the dried extract in a known volume of methanol for analysis.
-
Analyze and quantify this compound using a C18 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., water-acetonitrile with 0.1% formic acid) and UV detection (e.g., at 254 nm). Compare with a purified this compound standard for identification and quantification.
References
- 1. Reclassification of ' Polyangium brachysporum' DSM 7029 as Schlegelella brevitalea sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dsmz.de [dsmz.de]
- 3. Glidobactins A, B and C, new antitumor antibiotics. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 67: CY-AGAR | Media | MediaDive [mediadive.dsmz.de]
- 6. BGC0000997 [mibig.secondarymetabolites.org]
Overcoming challenges in the total synthesis of the Glidobactin C macrolactam ring
Technical Support Center: Total Synthesis of the Glidobactin C Macrolactam Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the total synthesis of the this compound macrolactam ring.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of the this compound macrolactam ring, offering potential causes and solutions.
1. Low Macrolactamization Yield
Problem: The crucial macrolactamization step to form the 12-membered ring of this compound is resulting in a low yield of the desired product.
| Potential Cause | Recommended Solution |
| Intermolecular Polymerization: At high concentrations, the linear seco-acid precursor is more likely to react with other molecules, leading to polymers instead of the desired intramolecular cyclization. | Employ the high-dilution principle by adding the seco-acid solution dropwise over an extended period to a large volume of solvent. This favors the intramolecular reaction pathway.[1] |
| Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough to activate the carboxylic acid for efficient cyclization, especially for a sterically hindered or conformationally constrained precursor. | Screen a variety of modern coupling reagents. While classic reagents like DCC can be used, more efficient options for challenging cyclizations include HATU, HBTU, PyBOP, and T3P.[2][3][4][5] For instance, in a similar cyclic peptide synthesis, T3P provided a 48% yield where other reagents failed.[2] |
| Suboptimal Solvent and Base: The solvent and base combination can significantly impact the reaction rate and solubility of the precursor. | N,N-Dimethylformamide (DMF) is a common solvent for macrolactamization. Use a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[6] |
| Poor Precursor Conformation: The linear precursor may not readily adopt the necessary conformation for ring closure, leading to a high activation energy barrier. | The incorporation of turn-inducing elements, such as a D-amino acid or N-methylated amino acids in the linear precursor, can pre-organize it for cyclization and improve yields.[6] |
2. Presence of Significant Side Products
Problem: Analysis of the crude reaction mixture by HPLC or LC-MS shows multiple peaks, indicating the formation of undesired side products.
| Potential Cause | Recommended Solution |
| Epimerization: The chiral center at the C-terminal amino acid of the seco-acid is prone to epimerization under the basic conditions of the coupling reaction, leading to the formation of a diastereomer.[7][8] | Minimize reaction time and temperature. Use an activating agent and additive combination known to suppress racemization, such as HOBt or Oxyma.[3] Slow addition of the precursor can also reduce epimerization.[7] The diastereomers can often be separated by reverse-phase HPLC.[9][10] |
| Lactonization: The hydroxylysine moiety in the Glidobactin core has a tendency to form a lactone side product, which can be a significant competing reaction.[11] | Protect the hydroxyl group of the hydroxylysine with a suitable protecting group (e.g., a silyl ether or a benzyl ether) that is stable to the macrolactamization conditions and can be removed later in the synthesis. |
| Diketopiperazine Formation: If the linear precursor is a dipeptide, it can cyclize to form a stable six-membered diketopiperazine, preventing the formation of the desired macrolactam. | This is less of a concern for the larger this compound precursor but can be a problem in the synthesis of smaller fragments. Using dipeptide building blocks in the synthesis of the linear precursor can sometimes mitigate this. |
| Formation of Cyclic Dimer: Two molecules of the linear precursor can react to form a 24-membered cyclic dimer. | This is another consequence of high concentration. Adhering to high-dilution conditions is the primary way to avoid this side product.[12] |
3. Difficulty in Product Purification
Problem: Isolating the pure this compound macrolactam from the reaction mixture is challenging.
| Potential Cause | Recommended Solution |
| Similar Polarity of Products: The desired macrolactam and its diastereomer or other side products may have very similar polarities, making them difficult to separate by standard chromatography. | Utilize high-performance liquid chromatography (HPLC) with a high-resolution stationary phase (e.g., C18). A shallow gradient of the mobile phase can improve the separation of closely eluting compounds.[9][13] |
| Poor Solubility: The crude product may have poor solubility in common chromatography solvents. | Experiment with different solvent systems. For hydrophobic peptides, the addition of a small percentage of trifluoroethanol to the mobile phase can sometimes improve solubility and resolution. |
| Product Adhesion to Glassware/Columns: The product may stick to glassware or the chromatography column, leading to low recovery. | Silylation of glassware can reduce adhesion. For chromatography, using columns with advanced surface technology can minimize interactions and improve recovery. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic target yield for the macrolactamization of the this compound seco-acid?
A1: The yield can vary significantly depending on the specific strategy and conditions employed. Early syntheses of related compounds reported yields as low as 2.3%. However, with optimized conditions, including the use of modern coupling reagents and high-dilution techniques, yields in the range of 20-50% are achievable. For example, the synthesis of the Glidobactin A macrolactam reported a 20% yield using DBU and 4-pyrrolidinylpyridine.[11] In other challenging 12-membered ring closures, yields have been reported to be even higher with specific reagents.[14]
Q2: Which protecting groups are recommended for the functional groups not involved in the macrolactamization?
A2: An orthogonal protecting group strategy is crucial. For the amine and hydroxyl groups, common choices include:
-
α-Amino group of the N-terminal amino acid: A base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) is often used in solid-phase synthesis of the precursor.
-
Side-chain amino group of hydroxylysine: An acid-labile group like Boc (tert-butoxycarbonyl) is a good choice if the final deprotection is performed under acidic conditions.
-
Hydroxyl group of hydroxylysine and threonine: Acid-labile groups like tert-butyl (tBu) ethers or silyl ethers (e.g., TBS) can be employed.
Q3: How can I confirm the stereochemical integrity of my final product?
A3: The presence of epimerization can be confirmed by a combination of analytical techniques:
-
Chiral HPLC: Using a chiral stationary phase can separate the desired product from its diastereomer.
-
NMR Spectroscopy: High-field NMR (e.g., 1H or 13C) can sometimes distinguish between diastereomers, as they will have slightly different chemical shifts and coupling constants.[1][15][16] Comparison of the spectra with that of the natural product or a synthetic standard is definitive.
Q4: What is the principle of "high dilution" and how is it practically achieved?
A4: The high dilution principle is a technique used to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization).[1] By keeping the concentration of the linear precursor extremely low, the probability of one end of a molecule finding its other end is higher than the probability of it finding another molecule. Practically, this is achieved by using a large volume of solvent and adding the solution of the linear precursor very slowly, often over several hours, using a syringe pump.[1][12]
Quantitative Data Summary
Table 1: Comparison of Macrolactamization Conditions for 12-Membered Cyclic Peptides
| Coupling Reagent | Solvent | Base | Concentration (mM) | Yield (%) | Reference System |
| DBU/4-pyrrolidinylpyridine | Dioxane | - | High Dilution | 20 | Glidobactin A synthesis[11] |
| HATU/Collidine | DMF | Collidine | ~1 | ~50-70 | General 12-membered rings[5] |
| PyBOP | DMF | DIPEA | ~1 | Variable | General peptide cyclization |
| T3P | Dichloromethane | DIPEA | ~1 | 48 | Challenging cyclic peptide[2] |
| POCl3 | - | - | 100-300 | 46 | Oligoamide macrocyclization[17] |
Note: Yields are highly substrate-dependent and the conditions listed should be considered as starting points for optimization.
Experimental Protocols
General Protocol for Macrolactamization under High Dilution
This protocol is a general guideline and should be optimized for the specific this compound seco-acid.
-
Preparation of the Seco-Acid Solution:
-
Dissolve the fully protected linear seco-acid in a suitable solvent (e.g., dry DMF) to a concentration of approximately 0.1 M.
-
-
Preparation of the Reaction Vessel:
-
To a separate, large reaction vessel equipped with a magnetic stirrer, add a large volume of the reaction solvent (e.g., dry DMF) to achieve a final concentration of the seco-acid of approximately 1 mM upon complete addition.
-
Add the coupling reagent (e.g., HATU, 1.5-2.0 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3-4 equivalents) to the reaction vessel.
-
-
Cyclization Reaction:
-
Using a syringe pump, add the solution of the seco-acid to the stirred solution in the reaction vessel at a very slow rate (e.g., over 8-12 hours) at room temperature.
-
After the addition is complete, allow the reaction to stir for an additional 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product is then subjected to deprotection of the side-chain protecting groups, followed by purification using preparative reverse-phase HPLC.
-
Visualizations
Diagram 1: General Workflow for this compound Macrolactam Synthesis
A generalized workflow for the synthesis of the this compound macrolactam.
Diagram 2: Troubleshooting Logic for Low Macrolactamization Yield
A decision tree for troubleshooting low yields in the macrolactamization step.
Diagram 3: Common Side Reactions in this compound Macrolactam Synthesis
A map of potential side reactions during the synthesis of the this compound macrolactam.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of glidobactin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epimerisation in Peptide Synthesis [mdpi.com]
- 9. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. polypeptide.com [polypeptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Cell Permeability of Glidobactin C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the cell permeability and efficacy of Glidobactin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its cell permeability important?
This compound is a cyclic peptide natural product that exhibits potent antitumor activity through the inhibition of the proteasome.[1][2] The proteasome is a critical cellular machine responsible for protein degradation; its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis (programmed cell death) in cancer cells. For this compound to effectively reach its intracellular target, the proteasome, it must efficiently cross the cell membrane. While some reports suggest it has "sufficiently high" cell permeability, enhancing this property could lead to lower effective doses, reduced off-target effects, and improved therapeutic outcomes.
Q2: What are the common methods to improve the cell permeability of cyclic peptides like this compound?
Several strategies can be employed to enhance the cell permeability of cyclic peptides:
-
N-Methylation: Replacing backbone amide protons with methyl groups can reduce the number of hydrogen bond donors and increase lipophilicity, which often improves passive diffusion across the cell membrane.[3][4][5][6]
-
Conjugation with Cell-Penetrating Peptides (CPPs): Attaching short, cationic, or amphipathic peptides that can readily translocate across the plasma membrane can effectively shuttle this compound into the cell.[7][8][9][10]
-
Amino Acid Substitution: Replacing certain amino acid residues with more lipophilic or D-amino acids can alter the conformational dynamics and lipophilicity of the peptide, potentially favoring membrane traversal.[11]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve membrane permeability without compromising the activity of the parent compound.[12][13]
-
Formulation Strategies: Encapsulating this compound in lipid-based carriers like liposomes or nanoparticles can facilitate its entry into cells.
Q3: Which assays are recommended for measuring the cell permeability of this compound and its analogs?
The two most common and well-established in vitro assays for assessing cell permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for initial screening of large numbers of compounds.[14][15][16]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It provides a more biologically relevant model as it can account for both passive diffusion and active transport mechanisms.[17][18][19]
Q4: How does inhibition of the proteasome by this compound lead to cancer cell death?
Proteasome inhibition by this compound disrupts cellular homeostasis through several mechanisms, primarily by affecting the NF-κB and apoptotic signaling pathways.
-
Inhibition of NF-κB Pathway: The proteasome is responsible for degrading IκBα, an inhibitor of the transcription factor NF-κB. By inhibiting the proteasome, this compound prevents IκBα degradation, leading to the sequestration of NF-κB in the cytoplasm.[20][21][22] This inhibits the transcription of NF-κB target genes, many of which are involved in cell survival and proliferation.
-
Induction of Apoptosis: The accumulation of pro-apoptotic proteins, which are normally degraded by the proteasome, and the disruption of the cell cycle trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis.[23][24][25]
Troubleshooting Guides
Troubleshooting Low Permeability in PAMPA
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low Apparent Permeability (Papp) Value for this compound Analog | High polarity of the analog. | - Increase lipophilicity through N-methylation or substitution with lipophilic amino acids. - Consider a prodrug approach to mask polar groups. |
| Aggregation of the peptide in the donor well. | - Check the solubility of the compound in the assay buffer. - Include a low percentage of a co-solvent like DMSO if compatible with the assay. | |
| Instability of the artificial membrane. | - Ensure the lipid solution is fresh and properly applied to the filter plate. - Verify the integrity of the membrane with control compounds of known permeability. | |
| High Variability in Papp Values Between Replicates | Inconsistent membrane formation. | - Ensure uniform application of the lipid solution to each well. - Check for air bubbles in the lipid layer. |
| Pipetting errors. | - Use calibrated pipettes and ensure accurate and consistent dispensing of solutions. |
Troubleshooting Caco-2 Permeability Assay
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low Apparent Permeability (Papp) Value | Compound is a substrate for efflux pumps (e.g., P-glycoprotein). | - Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. - Co-incubate with a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if permeability increases. |
| Poor passive diffusion. | - Employ chemical modification strategies to enhance lipophilicity (see FAQs). | |
| High Papp Value but Low Oral Bioavailability in vivo | High first-pass metabolism. | - Investigate the metabolic stability of the compound in liver microsomes or hepatocytes. |
| Poor solubility in the gastrointestinal tract. | - Assess the solubility of the compound at different pH values relevant to the GI tract. | |
| Inconsistent Transepithelial Electrical Resistance (TEER) values | Incomplete or compromised Caco-2 cell monolayer. | - Ensure cells are seeded at the correct density and allowed to differentiate for the recommended time (typically 21 days). - Handle the cell culture plates gently to avoid disturbing the monolayer. - Check for contamination. |
Data Presentation: Quantitative Comparison of Permeability Enhancement Strategies
Disclaimer: As specific quantitative cell permeability data for this compound is not publicly available, the following tables present representative data from studies on other cyclic peptides to illustrate the potential impact of various enhancement strategies.
Table 1: Effect of N-Methylation on Caco-2 Permeability of a Cyclic Hexapeptide
| Compound | Number of N-Methyl Groups | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Fold Increase |
| Parent Peptide | 0 | 0.5 | - |
| Analog 1 | 1 | 2.1 | 4.2 |
| Analog 2 | 2 | 5.8 | 11.6 |
| Analog 3 | 3 | 10.2 | 20.4 |
Data adapted from a study on cyclic hexapeptides to demonstrate the principle of N-methylation.[3][4]
Table 2: Impact of Cell-Penetrating Peptide (CPP) Conjugation on Cellular Uptake
| Compound | CPP Conjugate | Relative Cellular Uptake (Fluorescence Intensity) | Fold Increase |
| Cyclic Peptide | None | 100 | - |
| Cyclic Peptide | Tat (48-60) | 850 | 8.5 |
| Cyclic Peptide | Penetratin | 1200 | 12.0 |
| Cyclic Peptide | Poly-Arg (R8) | 2500 | 25.0 |
Representative data illustrating the enhanced cellular uptake of a cargo molecule when conjugated to different CPPs.[8][9]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
1. Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plate
-
This compound or analog stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Control compounds with known permeability (e.g., propranolol - high, mannitol - low)
-
Plate shaker
-
LC-MS/MS for analysis
2. Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Filter Plate: Carefully add 5 µL of the lipid solution to each well of the filter plate, ensuring the membrane is fully coated. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare Donor Solutions: Prepare the donor solutions by diluting the this compound stock and control compounds in PBS to a final concentration of 10-100 µM.
-
Assemble Sandwich: Place the lipid-coated filter plate onto the acceptor plate.
-
Add Donor Solutions: Add 150 µL of the donor solutions to the appropriate wells of the filter plate.
-
Incubation: Cover the plate and incubate at room temperature on a plate shaker for 4-18 hours.
-
Sample Collection: After incubation, carefully separate the filter and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Quantify the concentration of the compounds in the donor and acceptor wells using a validated LC-MS/MS method.
3. Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Cequilibrium]) Where:
-
VD = Volume of donor well (cm³)
-
VA = Volume of acceptor well (cm³)
-
Area = Effective membrane area (cm²)
-
Time = Incubation time (s)
-
[CA] = Concentration in the acceptor well at the end of the incubation
-
[Cequilibrium] = Theoretical equilibrium concentration
Protocol 2: Caco-2 Permeability Assay
1. Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4
-
This compound or analog stock solution
-
Control compounds (e.g., propranolol - high permeability, Lucifer yellow - low permeability/monolayer integrity)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for analysis
2. Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values within the acceptable range for your laboratory (typically >250 Ω·cm²).
-
Prepare Transport Buffer: Prepare fresh HBSS buffer.
-
Prepare Donor and Receiver Solutions:
-
Apical to Basolateral (A-B) Transport: Prepare the donor solution by diluting the test compound in HBSS and add it to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport (for efflux studies): Prepare the donor solution in the basolateral chamber and add fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Monolayer Integrity Post-Assay: Measure the TEER again and perform a Lucifer yellow leak test to ensure the monolayer integrity was not compromised during the experiment.
-
Analysis: Quantify the compound concentration in the samples using LC-MS/MS.
3. Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of appearance of the compound in the receiver chamber (mol/s)
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration in the donor chamber (mol/cm³)
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound-mediated proteasome inhibition.
Experimental Workflows
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Experimental workflow for the Caco-2 Permeability Assay.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CIPSM - The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides [cipsm.de]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a cyclic, cell penetrating peptide compatible with in vitro selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Cell-Penetrating Peptides: A Comparative Study on Lipid Affinity and Cargo Delivery Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. shellichemistry.com - Prodrug Development [shellichemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The influence of peptide structure on transport across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. embopress.org [embopress.org]
- 21. embopress.org [embopress.org]
- 22. researchgate.net [researchgate.net]
- 23. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Glidobactin C stability and degradation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glidobactin C. The information provided is intended to help users anticipate and resolve stability and degradation issues in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a cyclic lipopeptide with potent proteasome inhibitory activity, making it a promising candidate for anticancer drug development.[1][2] Like many complex peptides, its stability in aqueous solutions can be a concern due to its susceptibility to chemical degradation through pathways such as hydrolysis, oxidation, and photolysis.[3][4] Understanding and controlling its degradation is crucial for obtaining reliable experimental results and for its potential development as a therapeutic agent.
Q2: What are the most likely sites of degradation on the this compound molecule?
While specific degradation pathways for this compound are not extensively documented in the literature, based on its structure, the following are potential sites of instability:
-
The α,β-unsaturated carbonyl group: This functional group is critical for its biological activity but is also susceptible to nucleophilic attack, such as a Michael-type addition.[2]
-
Amide bonds in the cyclic peptide backbone: These can undergo hydrolysis, leading to ring-opening and loss of the constrained conformation that is often important for activity.[5]
-
The acyl side chain: Enzymatic or chemical cleavage of the fatty acid side chain can occur, leading to the formation of glidobactamine (the peptide core).[6]
-
Hydroxy groups: These can be sites for oxidation or other modifications.
Q3: My this compound solution is losing activity over time. What could be the cause?
Loss of activity is likely due to chemical degradation. The most common causes in aqueous solutions are:
-
pH-mediated hydrolysis: Extreme pH (either acidic or basic) can catalyze the hydrolysis of amide bonds in the peptide ring.[5][7]
-
Oxidation: If your solution is exposed to oxygen or contains oxidizing agents, susceptible residues may be oxidized.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.[8]
-
Temperature: Elevated temperatures can accelerate all degradation reactions.[9]
Q4: How can I monitor the degradation of this compound in my experiments?
The most common and effective method for monitoring the degradation of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS).[10][11]
-
RP-HPLC can separate this compound from its degradation products. By monitoring the decrease in the peak area of the parent compound and the appearance of new peaks, you can quantify the extent of degradation over time.
-
LC-MS allows for the identification of the degradation products by providing their mass-to-charge ratio (m/z), which can help in elucidating the degradation pathways.[12]
Q5: What are the recommended storage conditions for this compound in an aqueous solution?
While specific stability data for this compound is limited, general recommendations for peptide solutions apply:
-
pH: Store in a buffered solution at a pH where the compound is most stable, likely near neutral pH (6-8). The optimal pH should be determined experimentally.[7]
-
Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[13]
-
Light: Protect the solution from light by using amber vials or by wrapping the container in foil.[14]
-
Atmosphere: For oxygen-sensitive compounds, degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Troubleshooting Guides
Problem 1: Rapid loss of this compound peak in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH of the solution | Prepare solutions in a range of buffered pH values (e.g., pH 3, 5, 7, 9) and analyze stability over a short period to determine the optimal pH. |
| High temperature | Ensure solutions are kept on ice or at a controlled low temperature during handling and analysis. |
| Oxidative degradation | Prepare solutions using degassed buffers and consider adding an antioxidant (e.g., methionine) if compatible with your experiment. Store under an inert gas. |
| Adsorption to container surfaces | Use low-protein-binding tubes and vials. |
Problem 2: Appearance of multiple new peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Forced degradation conditions are too harsh | If conducting a forced degradation study, reduce the concentration of the stress agent (e.g., acid, base, oxidant) or shorten the exposure time. |
| Photodegradation | Protect the sample from light at all stages of the experiment. Analyze a sample that has been kept in the dark as a control. |
| Complex degradation pathway | Use LC-MS/MS to identify the major degradation products and propose a degradation pathway. This can help in understanding the mechanism and finding ways to prevent it. |
Experimental Protocols
Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to identify its likely degradation products.[3]
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers (e.g., phosphate, acetate)
-
RP-HPLC system with UV detector
-
LC-MS system for peak identification
-
Photostability chamber[14]
-
Temperature-controlled oven/water bath
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol) and dilute it to the final working concentration in the respective aqueous stress solutions.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Incubate this compound solution in 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate this compound solution (at a stable pH) at elevated temperatures (e.g., 60°C, 80°C).
-
Photolytic Degradation: Expose the this compound solution to light according to ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²).[15] Keep a control sample wrapped in foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by RP-HPLC. A C18 column is typically suitable.
-
Monitor the decrease in the peak area of this compound and the formation of new peaks.
-
Use LC-MS to determine the mass of the degradation products to aid in their identification.
-
Data Presentation:
The results of the forced degradation study can be summarized in the following table. The percentage of degradation is calculated based on the decrease in the peak area of the parent compound.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (m/z) |
| Control (No Stress) | 24 | 99.5 | - |
| 0.1 M HCl, 60°C | 8 | 65.2 | e.g., m/z corresponding to ring-opened product |
| 0.1 M NaOH, 60°C | 8 | 40.8 | e.g., m/z for deacylated product |
| 3% H₂O₂, RT | 24 | 82.1 | e.g., m/z for oxidized products (+16 Da) |
| Heat (80°C) | 24 | 75.5 | Similar to hydrolysis products |
| Light (ICH Q1B) | - | 92.3 | Various minor products |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound instability.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic formation of glidobactamine: a peptide nucleus of glidobactins A, B and C, new lipopeptide antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. q1scientific.com [q1scientific.com]
- 9. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. support.proteinmetrics.com [support.proteinmetrics.com]
- 13. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SGS China | We are the world's leading Testing, Inspection and Certification company. [sgsgroup.com.cn]
- 15. database.ich.org [database.ich.org]
Addressing Glidobactin C solubility problems in cell culture media for bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered when working with Glidobactin C, particularly concerning its solubility in cell culture media for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product that belongs to the syrbactin class of proteasome inhibitors.[1] Its primary mechanism of action is the potent and irreversible inhibition of the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the 20S proteasome.[2] By blocking proteasome activity, this compound disrupts the degradation of ubiquitinated proteins, leading to their accumulation. This disruption of protein homeostasis can induce downstream effects such as cell cycle arrest and apoptosis, making it a compound of interest for cancer research.
Q2: I am having trouble dissolving this compound in my aqueous cell culture medium. Why is this happening?
This compound is a lipophilic molecule and, like many other small molecule inhibitors, is expected to have poor solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media. Direct addition of powdered this compound to your media will likely result in precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For compounds with low aqueous solubility, it is standard practice to first prepare a concentrated stock solution in an organic solvent.[3] Dimethyl sulfoxide (DMSO) is a common and recommended solvent for dissolving this compound and other similar non-polar compounds for in vitro studies.
Q4: How do I prepare a stock solution of this compound using DMSO?
It is recommended to prepare a high-concentration stock solution, for example, at 10 mM. This allows for the addition of a small volume of the stock solution to your cell culture medium, minimizing the final concentration of DMSO. The final DMSO concentration should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q5: My this compound precipitates out of the cell culture medium after I add the DMSO stock solution. What can I do to prevent this?
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue.[4] Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of media. Instead, perform serial dilutions in your culture medium.
-
Vortexing/Mixing: Immediately after adding the this compound stock to the medium, ensure rapid and thorough mixing by vortexing or gentle pipetting.
-
Warming: Gently warming the cell culture medium to 37°C before and after adding the compound can help improve solubility. However, be mindful of the thermal stability of other media components.
-
Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.
-
Co-solvents: In some challenging cases, the use of a co-solvent in the final dilution may be considered, although this can introduce additional variables into your experiment.
Q6: What is the recommended storage condition for this compound powder and its stock solution?
-
Powder: Store the lyophilized powder at -20°C for long-term stability.
-
Stock Solution: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. A stock solution in DMSO stored at -20°C should be stable for at least a month, while storage at -80°C can extend stability for up to a year.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter when using this compound in your bioassays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO. Use gentle warming (up to 37°C) and sonication or vortexing to aid dissolution. |
| Precipitate forms immediately upon adding DMSO stock to cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. | Lower the final concentration of this compound. Ensure the final DMSO concentration is below 0.5%. Pre-warm the medium to 37°C before adding the compound. Add the stock solution dropwise while vortexing the medium. |
| Cells in the control group (treated with DMSO only) are showing signs of toxicity. | The concentration of DMSO is too high. | Ensure the final concentration of DMSO in your cell culture medium is 0.5% or lower. Run a DMSO toxicity curve for your specific cell line to determine the maximum tolerable concentration. |
| Inconsistent results between experiments. | Instability of this compound in the working solution. Repeated freeze-thaw cycles of the stock solution. | Prepare fresh working solutions of this compound in cell culture medium for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mg of this compound (Molecular Weight: 552.7 g/mol ), you would need 180.9 µL of DMSO to make a 10 mM solution.
-
Dissolving: Add the calculated volume of high-purity, sterile DMSO to the tube containing the this compound powder.
-
Solubilization: Vortex the tube for several minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or use a sonicator bath for short periods to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials. Store these aliquots at -80°C.
General Protocol for Treating Cells with this compound
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard culture conditions.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound DMSO stock. Prepare your desired final concentrations of this compound by performing serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium. Ensure the final DMSO concentration remains consistent across all treatments and is below the cytotoxic threshold for your cell line (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from your cells and replace it with the freshly prepared medium containing the various concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Bioassay: Proceed with your intended bioassay (e.g., cell viability assay, apoptosis assay, western blotting).
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: Simplified signaling pathway of this compound-mediated proteasome inhibition.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glidobactin B_TargetMol [targetmol.com]
Technical Support Center: Increasing the Efficiency of Enzymatic Deacylation to Produce Glidobactamine
Welcome to the technical support center for the enzymatic production of glidobactamine. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and overcome common challenges in the enzymatic deacylation of glidobactins.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low glidobactamine yield?
A1: Low yields of glidobactamine can stem from several factors. These include suboptimal reaction conditions such as pH and temperature, insufficient enzyme concentration or activity, and potential substrate or product inhibition.[1][2][3][4][5] It is also possible that the glidobactin substrate is not fully accessible to the enzyme, particularly if it is not properly solubilized.
Q2: How can I determine the optimal pH and temperature for the deacylation reaction?
A2: The optimal pH and temperature for an enzyme are critical for its activity.[1][2][3][4] To determine these, you should perform a series of experiments where you vary one parameter while keeping the others constant. For pH, test a range of buffers (e.g., from pH 5.0 to 9.0). For temperature, incubate the reaction at various temperatures (e.g., from 25°C to 50°C). The conditions that result in the highest yield of glidobactamine are considered optimal.
Q3: My enzyme seems to be unstable and loses activity over time. What can I do?
A3: Enzyme instability can be mitigated in several ways. Consider adding stabilizing agents such as glycerol, BSA (Bovine Serum Albumin), or certain salts to the reaction mixture. Immobilizing the enzyme on a solid support can also enhance its stability and allow for easier reuse. Additionally, ensure that the storage conditions for the enzyme are optimal, typically at low temperatures (-20°C or -80°C) in a suitable buffer.
Q4: The deacylation reaction is incomplete, with a significant amount of unreacted glidobactin remaining. How can I drive the reaction to completion?
A4: To drive the reaction towards completion, you can try increasing the enzyme concentration or extending the reaction time.[3][5] It is also beneficial to ensure proper mixing to maximize enzyme-substrate interactions. In some cases, product inhibition may be the cause, where the accumulation of glidobactamine slows down the enzyme. If this is suspected, consider methods for in-situ product removal.
Q5: What are the best methods for purifying glidobactamine after the reaction?
A5: Post-reaction purification of glidobactamine typically involves chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for separating the more polar glidobactamine from the more hydrophobic, acylated glidobactin. Other techniques such as ion-exchange chromatography or size-exclusion chromatography may also be applicable depending on the specific properties of the enzyme and any other components in the reaction mixture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Glidobactamine Production | 1. Inactive enzyme. | - Verify enzyme activity with a standard assay. - Use a fresh batch of enzyme. - Check for proper enzyme storage conditions. |
| 2. Suboptimal reaction conditions (pH, temperature). | - Optimize pH and temperature by testing a range of conditions. | |
| 3. Presence of inhibitors in the reaction mixture. | - Identify and remove potential inhibitors. - Consider purifying the substrate or enzyme. | |
| Inconsistent Results Between Experiments | 1. Inaccurate measurement of reagents. | - Calibrate pipettes and balances regularly. - Prepare master mixes to reduce pipetting errors. |
| 2. Variability in enzyme activity. | - Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles. - Perform an activity assay for each new batch of enzyme. | |
| 3. Fluctuations in incubation temperature. | - Use a calibrated incubator or water bath with stable temperature control. | |
| Enzyme Precipitation During Reaction | 1. Suboptimal buffer conditions (pH, ionic strength). | - Test different buffers and salt concentrations to improve enzyme solubility. |
| 2. High temperature causing denaturation. | - Perform the reaction at a lower temperature. | |
| Difficulty in Product Purification | 1. Co-elution of product and substrate. | - Optimize the chromatography gradient (e.g., for RP-HPLC, adjust the organic solvent gradient). - Try a different chromatography resin or technique. |
| 2. Presence of interfering substances from the reaction. | - Perform a pre-purification step, such as solid-phase extraction (SPE), to remove interfering compounds. |
Data Presentation
Table 1: Effect of pH on Glidobactamine Yield
| pH | Buffer System | Glidobactamine Yield (%) |
| 5.0 | Acetate | 15.2 |
| 6.0 | Phosphate | 45.8 |
| 7.0 | Phosphate | 89.5 |
| 8.0 | Tris-HCl | 92.3 |
| 9.0 | Tris-HCl | 75.1 |
Table 2: Effect of Temperature on Glidobactamine Yield
| Temperature (°C) | Glidobactamine Yield (%) |
| 25 | 65.4 |
| 30 | 88.1 |
| 37 | 95.2 |
| 42 | 81.3 |
| 50 | 45.6 |
Table 3: Effect of Enzyme Concentration on Reaction Rate
| Enzyme Concentration (U/mL) | Initial Reaction Rate (µM/min) |
| 1 | 12.5 |
| 2 | 24.8 |
| 5 | 61.2 |
| 10 | 120.5 |
| 20 | 122.3 (Saturation) |
Experimental Protocols
Protocol 1: Standard Enzymatic Deacylation of Glidobactin
-
Reaction Setup:
-
Prepare a 10 mM stock solution of glidobactin in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, add the following components in order:
-
80 µL of 50 mM Tris-HCl buffer (pH 8.0).
-
10 µL of the 10 mM glidobactin stock solution (final concentration: 1 mM).
-
10 µL of the deacylating enzyme solution (e.g., 10 U/mL final activity).
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
-
Reaction Quenching:
-
Stop the reaction by adding 10 µL of 10% Trifluoroacetic Acid (TFA).
-
-
Analysis:
-
Centrifuge the quenched reaction mixture at 10,000 x g for 5 minutes to pellet any precipitate.
-
Analyze the supernatant by RP-HPLC to determine the concentration of glidobactamine and remaining glidobactin.
-
Protocol 2: RP-HPLC Analysis of Glidobactamine
-
Instrumentation:
-
HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
UV detector set to an appropriate wavelength for detecting glidobactamine and glidobactin (e.g., 220 nm).
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution:
-
Start with a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 1 minute and equilibrate for 4 minutes before the next injection.
-
-
Injection and Analysis:
-
Inject 20 µL of the sample from Protocol 1.
-
Identify and quantify the peaks corresponding to glidobactamine and glidobactin by comparing their retention times to known standards.
-
Visualizations
Caption: Workflow for optimizing the enzymatic deacylation of glidobactin.
References
Validation & Comparative
A Comparative Guide to the Proteasome Inhibition Profiles of Glidobactin C and Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the proteasome inhibition profiles of two distinct classes of inhibitors: the natural product Glidobactin C, a member of the syrbactin family, and the clinically established drug Bortezomib. This comparison is intended to inform researchers and drug developers on their respective mechanisms of action, potency, selectivity, and potential off-target effects, supported by available experimental data.
Executive Summary
This compound and Bortezomib are both potent inhibitors of the proteasome, a critical cellular machine responsible for protein degradation. However, they exhibit fundamental differences in their mechanism of action, which influences their cellular effects and potential therapeutic applications. Bortezomib is a reversible inhibitor, primarily targeting the chymotrypsin-like activity of the proteasome. In contrast, this compound is an irreversible inhibitor, also targeting the chymotrypsin-like activity, which leads to a more sustained inhibition. These differences in their interaction with the proteasome have significant implications for their efficacy, potential for resistance, and side-effect profiles.
Data Presentation: Quantitative Comparison of Inhibition Profiles
The following tables summarize the available quantitative data for this compound and Bortezomib, providing a comparative overview of their potency and selectivity. It is important to note that the data for this compound is primarily represented by its close structural and functional analog, TIR-199, as direct head-to-head comparative studies with Bortezomib are limited.
| Inhibitor | Target Proteasome Subunit(s) | Inhibition Type | Ki50 (nM) for Chymotrypsin-like (β5) Activity | Cell Line | Reference |
| TIR-199 (this compound analog) | β5 (Chymotrypsin-like), β2 (Trypsin-like) | Irreversible | 14.61 ± 2.68 | ARD (Multiple Myeloma) | [1] |
| 54.59 ± 10.4 | U266 (Multiple Myeloma) | [1] | |||
| 26.8 ± 5.2 | MM.1R (Multiple Myeloma) | [1] | |||
| Bortezomib | β5 (Chymotrypsin-like), β1 (Caspase-like) | Reversible | 12.05 (IC50) | U266 (Multiple Myeloma) | |
| 16.30 (IC50) | RPMI8226 (Multiple Myeloma) | ||||
| 32.8 (IC50) | PC3 (Prostate Cancer) | [2] |
| Inhibitor | Target | IC50 (nM) | Assay Condition | Reference |
| This compound | Constitutive Proteasome (Chymotrypsin-like) | 2.9 ± 2.2 | in vitro | |
| Constitutive Proteasome (Trypsin-like) | 2.4 ± 2.8 | in vitro | ||
| Immunoproteasome (Chymotrypsin-like) | 7.1 ± 5.3 | in vitro | ||
| Immunoproteasome (Trypsin-like) | 2.5 ± 2.0 | in vitro | ||
| Bortezomib | Chymotrypsin-like activity | ~5-10 | In various cell lines | |
| Glidobactin A | Chymotrypsin-like activity in SK-N-SH cells | 15 | Cell-based assay | [3] |
| TIR-199 | Chymotrypsin-like activity in ARD cells | 14.61 ± 2.68 | Cell-based assay | [1] |
Mechanism of Action and Cellular Effects
This compound , as a member of the syrbactin family, acts as an irreversible covalent inhibitor of the proteasome.[4] This class of inhibitors forms a stable bond with the active site threonine residue of the proteasome's catalytic subunits.[4] This irreversible binding leads to a prolonged and sustained inhibition of proteasome activity, as the cell must synthesize new proteasome complexes to restore function.
Bortezomib , on the other hand, is a reversible inhibitor of the proteasome.[5] It forms a boronic acid-based tetrahedral intermediate with the active site threonine of the β5 subunit, effectively blocking its chymotrypsin-like activity.[5] Because the binding is reversible, the duration of proteasome inhibition is dependent on the drug's concentration and clearance from the cell.
The differing mechanisms of action have important consequences. The irreversible nature of this compound may lead to a more profound and durable anti-cancer effect. Studies with the this compound analog TIR-199 have shown its ability to overcome Bortezomib resistance in multiple myeloma and mantle cell lymphoma cell lines.[1][6]
Off-Target Effects
A crucial aspect of drug development is understanding a compound's selectivity and potential off-target effects.
Bortezomib has been reported to inhibit several non-proteasomal serine proteases, including cathepsin G, chymase, and HtrA2/Omi.[7] Inhibition of HtrA2/Omi, a protease involved in neuronal survival, has been suggested as a potential mechanism for the peripheral neuropathy observed as a side effect of Bortezomib treatment, though some studies have contested this finding.[7][8][9][10][11]
This compound and its analogs, like TIR-199, are suggested to have a more favorable off-target profile. One study reported that TIR-199 did not inhibit a panel of 50 other enzymes, suggesting high specificity for the proteasome. This higher selectivity could potentially translate to a better safety profile with fewer off-target-related side effects.
Experimental Protocols
Proteasome Activity Assay (Fluorogenic Substrate-based)
This protocol is used to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates or with purified proteasomes.
Materials:
-
Cell lysate or purified proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Proteasome inhibitor (as a negative control, e.g., MG132)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare cell lysates by standard methods, ensuring to avoid protease inhibitors in the lysis buffer. Determine the protein concentration of the lysate.
-
In a 96-well black microplate, add a defined amount of cell lysate or purified proteasome to each well.
-
Add the specific fluorogenic substrate to the wells at a final concentration typically in the range of 20-100 µM.
-
For inhibitor studies, pre-incubate the lysate/proteasome with varying concentrations of this compound or Bortezomib for a specified time (e.g., 30 minutes) at 37°C before adding the substrate.
-
Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour).
-
The rate of increase in fluorescence is proportional to the proteasome activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear microplate
-
This compound and Bortezomib stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer (absorbance at ~570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Bortezomib. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Signaling Pathways and Experimental Workflows
Bortezomib's Impact on the NF-κB Signaling Pathway
Bortezomib's effect on the Nuclear Factor-kappa B (NF-κB) pathway is a key aspect of its anti-cancer activity. NF-κB is a transcription factor that plays a crucial role in promoting cell survival and proliferation. In the canonical NF-κB pathway, the inhibitor of κB (IκB) is targeted for proteasomal degradation, allowing NF-κB to translocate to the nucleus and activate pro-survival genes. Bortezomib, by inhibiting the proteasome, prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[5] However, some studies have shown that Bortezomib can also paradoxically activate the canonical NF-κB pathway in certain contexts.[12]
Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and blocking NF-κB's pro-survival signaling.
This compound Experimental Workflow for Proteasome Inhibition Analysis
The following diagram illustrates a typical experimental workflow to characterize the proteasome inhibition profile of this compound.
Caption: Workflow for characterizing this compound's proteasome inhibition profile.
Logical Relationship of this compound's Irreversible Inhibition and Apoptosis Induction
This diagram illustrates the logical sequence of events following the irreversible inhibition of the proteasome by this compound, leading to apoptosis.
Caption: this compound's irreversible proteasome inhibition leads to ER stress and apoptosis.
References
- 1. Syrbactin proteasome inhibitor TIR-199 overcomes bortezomib chemoresistance and inhibits multiple myeloma tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemistry and biology of syringolins, glidobactins and cepafungins (syrbactins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting NF-κB Signaling for Multiple Myeloma [mdpi.com]
- 6. Syrbactin proteasome inhibitor TIR-199 overcomes bortezomib chemoresistance and inhibits multiple myeloma tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Proteasome inhibitors bortezomib and carfilzomib used for the treatment of multiple myeloma do not inhibit the serine protease HtrA2/Omi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteasome inhibitors bortezomib and carfilzomib used for the treatment of multiple myeloma do not inhibit the serine protease HtrA2/Omi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Glidobactin C as a specific and irreversible proteasome inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
The ubiquitin-proteasome system is a critical pathway for protein degradation and a validated target for anti-cancer therapies. This guide provides a comparative analysis of Glidobactin C, a novel proteasome inhibitor, with the established drugs Bortezomib and Carfilzomib. We present experimental data on their specificity, mechanism of action, and cellular effects, along with detailed protocols for key validation assays.
Mechanism of Action: A Tale of Three Inhibitors
The 20S proteasome contains three distinct catalytic activities housed in its β-subunits: caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5). Inhibition of these subunits disrupts cellular protein homeostasis, leading to apoptosis in rapidly dividing cancer cells.
This compound stands out due to its unique β2/β5 co-inhibition profile. It forms an irreversible covalent bond with the active site threonine residues of these subunits through a Michael-type 1,4-addition reaction. This irreversible nature leads to sustained proteasome inhibition.
Bortezomib is a reversible inhibitor that primarily targets the chymotrypsin-like (β5) subunit of the proteasome, with weaker activity against the β1 subunit. Its boronic acid moiety forms a reversible tetrahedral intermediate with the active site threonine.
Carfilzomib , an epoxyketone-based inhibitor, irreversibly binds to the β5 subunit of the proteasome.[1][2] This irreversible binding leads to prolonged inhibition of the chymotrypsin-like activity.
Caption: Mechanism of action of this compound, Bortezomib, and Carfilzomib on proteasome subunits.
Comparative Performance Data
The following tables summarize the available data on the inhibitory activity and cellular effects of this compound, Bortezomib, and Carfilzomib. Direct head-to-head comparative data under identical experimental conditions is limited in the current literature.
Table 1: Inhibitory Activity against Proteasome Subunits (IC50 values)
| Inhibitor | β1 (Caspase-like) | β2 (Trypsin-like) | β5 (Chymotrypsin-like) | Cell Line/Source |
| This compound | Not a primary target | Potent Inhibition (Co-inhibition with β5) | Potent Inhibition | Data from various studies |
| Bortezomib | Moderate Inhibition | Weak Inhibition | Potent Inhibition (Ki = 0.6 nM)[3] | Multiple Myeloma cell lines |
| Carfilzomib | Weak Inhibition (IC50 = 618 ± 149 nM)[4] | Weak Inhibition (IC50 = 379 ± 107 nM)[4] | Potent Inhibition (IC50 = 21.8 ± 7.4 nM)[4] | Multiple Myeloma cell lines |
Table 2: Cellular Effects
| Inhibitor | Cell Viability (Cytotoxicity) | Apoptosis Induction | Irreversibility |
| This compound | Potent cytotoxicity against various cancer cell lines | Induces apoptosis | Yes |
| Bortezomib | Effective in inducing cytotoxicity in cancer cells | Induces apoptosis | No |
| Carfilzomib | Potent cytotoxicity, including in Bortezomib-resistant cells | Induces apoptosis | Yes |
Experimental Protocols for Validation
To validate the specificity and irreversibility of a proteasome inhibitor like this compound, a series of well-defined experiments are crucial.
Proteasome Activity Assay
This assay measures the enzymatic activity of the different proteasome subunits in the presence of an inhibitor.
Principle: A fluorogenic peptide substrate specific for a particular proteasome subunit is used. Cleavage of the substrate by the active proteasome releases a fluorescent molecule, and the fluorescence intensity is proportional to the enzyme's activity.
Protocol:
-
Cell Lysate Preparation:
-
Culture cells to the desired density.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasomes.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Assay Procedure:
-
In a 96-well black plate, add a defined amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Add varying concentrations of the proteasome inhibitor (this compound, Bortezomib, Carfilzomib) to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add the specific fluorogenic substrate for the desired subunit (e.g., Suc-LLVY-AMC for β5, Boc-LSTR-AMC for β2, Z-LLE-AMC for β1) to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.
-
Plot the percentage of proteasome inhibition against the inhibitor concentration to determine the IC50 value.
-
Caption: Experimental workflow for the proteasome activity assay.
Cell Viability Assay
This assay assesses the cytotoxic effect of the proteasome inhibitors on cancer cells.
Principle: Tetrazolium salts (like MTT or MTS) or resazurin are reduced by metabolically active cells to colored formazan products or fluorescent resorufin, respectively. The amount of product is proportional to the number of viable cells.
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound, Bortezomib, or Carfilzomib for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot for Ubiquitinated Proteins
This assay provides evidence of proteasome inhibition within the cell.
Principle: Inhibition of the proteasome leads to the accumulation of poly-ubiquitinated proteins, which can be detected by Western blotting using an anti-ubiquitin antibody.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitors for a defined period. Lyse the cells as described in the proteasome activity assay protocol.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ubiquitin.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: An increase in the high-molecular-weight smear of poly-ubiquitinated proteins indicates proteasome inhibition.
Washout Assay for Irreversibility
This assay helps to determine if the inhibitor binds to its target irreversibly.
Principle: Cells are treated with the inhibitor for a short period, after which the inhibitor is removed from the culture medium. If the inhibitor is irreversible, its effect (e.g., proteasome inhibition or cytotoxicity) will persist even after its removal.
Protocol:
-
Inhibitor Treatment: Treat cells with the inhibitor at a concentration that causes significant proteasome inhibition for a short duration (e.g., 1-2 hours).
-
Washout: Remove the inhibitor-containing medium, wash the cells multiple times with fresh, inhibitor-free medium.
-
Re-culture: Re-culture the cells in fresh, inhibitor-free medium for various time points (e.g., 6, 12, 24 hours).
-
Assessment: At each time point, assess proteasome activity or cell viability as described in the previous protocols.
-
Analysis: Compare the results from the washout groups to cells continuously exposed to the inhibitor and to untreated control cells. Sustained inhibition or cytotoxicity after washout indicates irreversible binding.
Caption: Logical workflow to determine the reversibility of an inhibitor using a washout assay.
Conclusion
This compound presents a promising profile as a specific and irreversible proteasome inhibitor with a distinct co-inhibition of the β2 and β5 subunits. The experimental protocols detailed in this guide provide a robust framework for researchers to independently validate these findings and to further explore the therapeutic potential of this compound in comparison to existing proteasome inhibitors. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound.
References
A Comparative Analysis of the Cytotoxic Effects of Glidobactin A and Glidobactin C
A detailed examination of two potent proteasome inhibitors in the context of cancer cell cytotoxicity, offering insights for researchers and drug development professionals.
Glidobactin A and Glidobactin C, members of the syrbactin class of natural products, have emerged as potent inhibitors of the eukaryotic proteasome, a critical cellular machinery for protein degradation. Their ability to disrupt this process makes them promising candidates for anticancer drug development. This guide provides a comparative analysis of their cytotoxic activities, supported by available experimental data, detailed methodologies, and visualizations of their mechanism of action.
Quantitative Cytotoxicity Data
While a direct head-to-head comparison of Glidobactin A and this compound across a wide panel of cancer cell lines is not extensively documented in publicly available literature, existing studies provide valuable insights into their respective potencies.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Glidobactin A | MM1.S | Multiple Myeloma | 0.004 | [1] |
| MM1.RL | Multiple Myeloma (dexamethasone-resistant) | 0.005 | [1] | |
| SK-N-SH | Neuroblastoma | 0.015 (proteasome inhibition) | [1] | |
| MIA PaCa-2 | Pancreatic Cancer | Not specified, but showed activity | [No specific IC50 value found in the provided results] | |
| This compound | Breast Cancer Cell Lines | Breast Cancer | "Single-digit nanomolar potency" | [No specific IC50 value found in the provided results] |
Note: The IC50 value for Glidobactin A in SK-N-SH cells represents the concentration required for 50% inhibition of chymotrypsin-like proteasome activity, which is a primary mechanism of its cytotoxicity. For this compound, while specific IC50 values are not provided in the search results, its potency is described as being in the single-digit nanomolar range against breast cancer cell lines.
Mechanism of Action: Proteasome Inhibition
Both Glidobactin A and this compound exert their cytotoxic effects by irreversibly inhibiting the 20S proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, disruption of cellular homeostasis, and ultimately, the induction of apoptosis (programmed cell death).
A key difference lies in their specific inhibitory profiles. This compound is distinguished by its unique ability to co-inhibit both the β2 (trypsin-like) and β5 (chymotrypsin-like) subunits of the proteasome. This dual inhibition is a notable feature that may contribute to its high potency.
Signaling Pathway of Proteasome Inhibition by Glidobactins
Caption: Signaling pathway of Glidobactin-induced apoptosis.
Experimental Protocols
The following is a generalized protocol for a colorimetric cytotoxicity assay (MTT assay), a common method used to determine the IC50 values of compounds like Glidobactins.
MTT Cytotoxicity Assay Protocol
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of Glidobactin A and this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.
Experimental Workflow for Cytotoxicity Analysis
Caption: Workflow of an MTT-based cytotoxicity assay.
Conclusion
Glidobactin A and this compound are highly potent cytotoxic agents against a range of cancer cell lines, primarily through the mechanism of proteasome inhibition. While both compounds exhibit impressive activity, this compound's unique β2/β5 co-inhibition profile suggests a potentially broader and more potent anticancer effect, as indicated by its "single-digit nanomolar potency" in breast cancer cells. The provided data underscores the therapeutic potential of these natural products. Further comprehensive, head-to-head comparative studies are warranted to fully elucidate their relative potencies and spectra of activity against a wider array of cancer types. The detailed experimental protocol provided here serves as a foundation for researchers to conduct such comparative analyses and further explore the therapeutic promise of the Glidobactin family.
References
Glidobactin C: A Promising Proteasome Inhibitor for Overcoming Chemoresistance in Cancer
For Immediate Release
A comprehensive analysis of available data suggests that Glidobactin C, a potent proteasome inhibitor, holds significant promise in overcoming chemoresistance in cancer cells. While direct experimental evidence on this compound in resistant cell lines is emerging, compelling data from its close analog, Glidobactin A, and the broader class of glidobactin-like natural products (GLNPs), provides a strong rationale for its potential efficacy. This guide synthesizes the current understanding of this compound's mechanism of action and compares its potential with established anticancer drugs, supported by available experimental data and detailed protocols.
Mechanism of Action: Targeting the Proteasome to Re-sensitize Cancer Cells
Glidobactins, including this compound, exert their anticancer effects by inhibiting the 20S proteasome, a critical cellular machinery responsible for protein degradation.[1][2] Cancer cells, particularly those that have developed chemoresistance, often exhibit increased reliance on the proteasome to survive the stress induced by chemotherapy. By inhibiting the proteasome, Glidobactins can trigger a cascade of events that lead to cancer cell death (apoptosis) and can resensitize them to conventional chemotherapeutic agents.[2]
This compound has been identified as a highly potent proteasome inhibitor with a unique co-inhibition profile against the β2 and β5 subunits of the proteasome, demonstrating single-digit nanomolar potency.[1] This potent and specific activity, combined with its cell permeability, makes it a promising candidate for anticancer drug development.[1]
Comparative Efficacy in Chemoresistant Cancer Models
Direct comparative studies of this compound against other chemotherapeutics in resistant cancer cell lines are not yet widely published. However, research on the closely related Glidobactin A provides a strong indicator of the potential of this class of compounds in overcoming chemoresistance.
In a key study, Glidobactin A demonstrated remarkable potency in a dexamethasone-resistant multiple myeloma cell line (MM1.RL), a model of acquired resistance to a standard-of-care glucocorticoid. The data, summarized in the table below, shows that Glidobactin A is almost equally effective in both the sensitive (MM1.S) and resistant (MM1.RL) cell lines, highlighting its ability to bypass this specific resistance mechanism.
Table 1: Comparative IC50 Values of Glidobactin A in Dexamethasone-Sensitive and -Resistant Multiple Myeloma Cell Lines
| Compound | MM1.S (Dexamethasone-Sensitive) IC50 (µM) | MM1.RL (Dexamethasone-Resistant) IC50 (µM) |
| Glidobactin A | 0.004 | 0.005 |
Data sourced from a study on syrbactin class proteasome inhibitors, which include glidobactins.
This data strongly suggests that the mechanism of action of Glidobactin A is independent of the pathways that confer resistance to dexamethasone. Given the structural and functional similarities, it is highly probable that this compound would exhibit a similar ability to overcome chemoresistance.
Furthermore, the general mechanism of proteasome inhibitors supports their use in combination with other chemotherapeutics, such as doxorubicin, to overcome resistance. Proteasome inhibition can prevent the degradation of pro-apoptotic proteins and inhibit the NF-κB signaling pathway, which is often hyperactive in chemoresistant tumors and contributes to their survival.
Experimental Protocols
Detailed experimental protocols for studies specifically using this compound in chemoresistant cell lines are not yet publicly available. However, based on standard methodologies used for evaluating anticancer compounds and the available information on Glidobactin A, the following protocols for key experiments can be outlined.
Cell Viability Assay (MTT Assay)
This assay is used to determine the concentration of a drug that inhibits the growth of a cell population by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., dexamethasone-resistant MM1.RL cells) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or other test compounds) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis (programmed cell death).
-
Cell Treatment: Treat cancer cells with this compound at a concentration around its IC50 value for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Pathway to Overcoming Chemoresistance
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: this compound's mechanism in overcoming chemoresistance.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
While further direct evidence is needed to fully elucidate the efficacy of this compound in a wide range of chemoresistant cancers, the existing data on its potent and unique proteasome inhibitory activity, combined with the compelling results from its close analog Glidobactin A, strongly supports its potential as a valuable therapeutic agent to overcome chemoresistance. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of this compound.
References
Unveiling the Unyielding Grip: A Comparative Guide to the Covalent Binding of Glidobactin C with Proteasome Subunits
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Glidobactin C's covalent binding mechanism to the proteasome, benchmarked against established inhibitors Bortezomib and Carfilzomib. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular interactions and experimental workflows.
At a Glance: this compound vs. Alternatives
This compound, a member of the syrbactin family of natural products, distinguishes itself as a potent, irreversible proteasome inhibitor. Its unique co-inhibition profile of multiple proteasome subunits presents a compelling alternative to existing therapies. This guide will dissect the nuances of its mechanism and performance in comparison to the clinically approved proteasome inhibitors, Bortezomib and Carfilzomib.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the inhibitory concentrations (IC50) of this compound, Bortezomib, and Carfilzomib against the catalytic subunits of the constitutive proteasome (cCP) and immunoproteasome (iCP).
Table 1: Inhibitory Activity (IC50, nM) Against Constitutive Proteasome (cCP) Subunits
| Inhibitor | β1 (Caspase-like) | β2 (Trypsin-like) | β5 (Chymotrypsin-like) | Cell Line/Source |
| This compound | >1000 | 2.4 ± 2.8 | 2.9 ± 2.2 | Human cCP[1] |
| Bortezomib | ~350 (median) | >1000 (median) | 8 (median) | Myeloma cell lines[2] |
| Carfilzomib | 618 ± 149 | 379 ± 107 | 21.8 ± 7.4 | Multiple myeloma cell lines[3] |
Table 2: Inhibitory Activity (IC50, nM) Against Immunoproteasome (iCP) Subunits
| Inhibitor | β1i (LMP2) | β2i (MECL1) | β5i (LMP7) | Cell Line/Source |
| This compound | >1000 | 2.5 ± 2.0 | 7.1 ± 5.3 | Human iCP[1] |
| Bortezomib | Not widely reported | Not widely reported | Potent inhibitor | General knowledge |
| Carfilzomib | Weakly inhibits | Weakly inhibits | Potent inhibitor | General knowledge |
Table 3: Cellular Potency (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (nM) |
| Glidobactin A (analogue) | MM1.S (Multiple Myeloma) | 4 |
| SK-N-SH (Neuroblastoma) | 15 | |
| Bortezomib | Multiple Myeloma cell lines | 3 - 20[4] |
| PC-3 (Prostate Cancer) | 32.8[5] | |
| Carfilzomib | ANBL-6 (Multiple Myeloma) | < 5[6] |
| RPMI-8226 (Multiple Myeloma) | 10.73[7] |
The Covalent Binding Mechanism of this compound
This compound's potent and irreversible inhibition of the proteasome stems from its unique chemical structure. The key to its mechanism is the presence of an α,β-unsaturated carbonyl group within its 12-membered macrolactam ring.[8][9] This electrophilic center serves as a reactive "warhead" that covalently binds to the active site of specific proteasome subunits.
The binding occurs through a Michael-type 1,4-addition reaction. The hydroxyl group of the N-terminal threonine residue (Thr1) in the active site of the β2 and β5 subunits acts as a nucleophile, attacking the β-carbon of the unsaturated carbonyl system in this compound.[8][9] This results in the formation of a stable, covalent ether bond, effectively and irreversibly inactivating the catalytic activity of the proteasome subunit. Crystal structure analyses of related glidobactins in complex with the yeast 20S proteasome have provided definitive evidence for this covalent modification.[8][9]
In contrast, Bortezomib, a dipeptidyl boronic acid, reversibly inhibits the proteasome by forming a tetrahedral intermediate with the active site threonine. Carfilzomib, an epoxyketone, also forms a covalent bond with the active site threonine, but through a different mechanism involving the opening of its epoxide ring, leading to irreversible inhibition primarily of the β5 subunit.[6]
Visualizing the Molecular Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Covalent binding mechanism of this compound to the proteasome.
References
- 1. Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00111B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating the Cross-Reactivity of Glidobactin C with Other Cellular Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for investigating the cross-reactivity of Glidobactin C, a potent proteasome inhibitor, with other cellular proteases. Due to the limited availability of public data on this compound's activity against non-proteasomal proteases, this document outlines a comprehensive experimental approach, including detailed protocols and data presentation formats, to facilitate such a study. The performance of this compound is compared with its known activity against the proteasome and put into the context of typical selectivity profiles for protease inhibitors.
Introduction to this compound
This compound belongs to the glidobactin family of natural products, which are potent inhibitors of the eukaryotic proteasome. The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. This compound exhibits a unique co-inhibition profile, targeting the β2 and β5 subunits of the 20S proteasome. Its mechanism of action involves the covalent and irreversible binding to the N-terminal threonine residue in the active sites of these subunits. While its potent anti-proteasomal activity is well-documented, its selectivity profile against other cellular proteases is a critical aspect for its development as a therapeutic agent, as off-target effects can lead to toxicity.
Data Presentation: Inhibitory Activity of Glidobactin Analogs and Cross-Reactivity Panel
The following tables summarize the known inhibitory activity of glidobactin analogs against the proteasome and present a proposed panel for assessing the cross-reactivity of this compound.
Table 1: Inhibitory Activity of Glidobactin Analogs against the Yeast 20S Proteasome (Chymotrypsin-Like Activity)
| Compound | IC50 (nM)[1] |
| Glidobactin A | 19 |
| Cepafungin I | 4 |
| This compound Analog 3 | 27 |
| This compound Analog 4 | 73 |
| This compound Analog 5 | 107 |
Table 2: Proposed Panel for this compound Cross-Reactivity Screening and Comparative IC50 Values
Note: The IC50 values for this compound in this table are hypothetical and represent a target profile for a highly selective inhibitor. The comparative IC50 ranges are derived from literature for typical selective and non-selective inhibitors.
| Protease Class | Representative Protease | This compound (Hypothetical IC50) | Typical Selective Inhibitor IC50[2][3][4] | Typical Non-Selective Inhibitor IC50 |
| Serine Protease | Trypsin | > 10,000 nM | < 100 nM | 100 nM - 10,000 nM |
| Chymotrypsin | > 10,000 nM | < 100 nM | 100 nM - 10,000 nM | |
| Human Neutrophil Elastase | > 10,000 nM | < 50 nM | > 1,000 nM | |
| Cysteine Protease | Caspase-3 | > 10,000 nM | < 20 nM | > 1,000 nM |
| Cathepsin B | > 10,000 nM | < 50 nM | 100 nM - 5,000 nM | |
| Cathepsin L | > 10,000 nM | < 20 nM | 100 nM - 2,000 nM | |
| Aspartic Protease | BACE1 | > 10,000 nM | < 30 nM | > 1,000 nM |
| Metalloprotease | MMP-2 | > 10,000 nM | < 50 nM | > 1,000 nM |
Mandatory Visualization
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glidobactin C: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Glidobactin C now have a clear, step-by-step guide for its safe disposal. This document outlines the necessary procedures to ensure the safety of laboratory personnel and the protection of the environment. Given the cytotoxic potential of this compound, it is imperative that these protocols are strictly followed.
This compound is a cyclic peptide with potential bioactivity, necessitating its handling as a cytotoxic compound. Proper disposal involves a multi-step process of decontamination, segregation, and destruction, managed through a certified hazardous waste program.
Key Disposal and Safety Information
All personnel must adhere to the following safety and disposal protocols when handling this compound and any contaminated materials.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Wear a laboratory coat, safety goggles with side shields, and two pairs of nitrile gloves. |
| Waste Segregation | All this compound waste must be segregated from general laboratory waste in clearly labeled, leak-proof containers. |
| Solid Waste Disposal | Place contaminated solids (e.g., pipette tips, gloves, vials) in a designated, sealed, and labeled cytotoxic waste container. |
| Liquid Waste Disposal | Aspirate liquid waste containing this compound into a shatterproof container with a suitable deactivating agent (e.g., 10% bleach solution), allow for a contact time of at least 30 minutes, and then dispose of as hazardous chemical waste. |
| Sharps Disposal | Dispose of any contaminated sharps (e.g., needles, scalpels) in a puncture-resistant, labeled cytotoxic sharps container. |
| Spill Management | In case of a spill, cordon off the area. Use a cytotoxic spill kit to absorb the material. Clean the area with a deactivating solution followed by a neutral detergent. All cleanup materials must be disposed of as cytotoxic waste. |
| Final Disposal Method | All this compound waste must be disposed of through a licensed hazardous waste contractor via high-temperature incineration. |
Experimental Protocols
Decontamination of Working Surfaces:
-
Prepare a 1% sodium hypochlorite solution (household bleach diluted 1:10).
-
At the end of each work session, wipe all surfaces where this compound was handled with the prepared bleach solution.
-
Allow a contact time of at least 10 minutes.
-
Wipe the surfaces with a 70% ethanol solution to remove bleach residue.
-
Dispose of all cleaning materials as cytotoxic waste.
Inactivation of Aqueous Solutions:
-
To every 9 volumes of aqueous waste containing this compound, add 1 volume of 10% sodium hypochlorite solution.
-
Stir the solution and allow it to react for a minimum of 30 minutes to ensure complete inactivation.
-
Neutralize the solution with a suitable quenching agent (e.g., sodium thiosulfate) if required by your institution's waste management policy.
-
Transfer the inactivated solution to a labeled hazardous waste container for collection by the institution's environmental health and safety department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
